Product packaging for Eremofortin A(Cat. No.:)

Eremofortin A

Cat. No.: B12388217
M. Wt: 306.4 g/mol
InChI Key: NQRGNSMJSDQOED-FQAGGABLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eremofortin A is an oxacycle.
This compound has been reported in Penicillium roqueforti with data available.
from Penicillium roqueforti;  closely related to Penicillium roqueforti toxin;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O5 B12388217 Eremofortin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1

InChI Key

NQRGNSMJSDQOED-FQAGGABLSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)C(O4)(C)C)OC(=O)C

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Eremofortin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin A, a sesquiterpenoid mycotoxin, is a notable secondary metabolite produced by the fungus Penicillium roqueforti, the organism responsible for the characteristic veining in blue cheeses. As a precursor in the biosynthetic pathway of the more toxic PR toxin, the study of this compound provides critical insights into mycotoxin formation and regulation. This whitepaper presents a comprehensive technical overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biosynthetic pathway.

Discovery and Initial Isolation

This compound was first reported along with its congeners, Eremofortin B and D, in 1976 by Moreau and colleagues. These compounds were identified as metabolites of Penicillium roqueforti and were found to be biosynthetically related to PR toxin. The initial discovery laid the groundwork for understanding the complex secondary metabolism of this industrially significant fungus.

Experimental Protocol for Production and Extraction

The following protocol is based on the methodologies developed by Moreau et al. for the production and extraction of Eremofortins from P. roqueforti cultures.

1.1.1. Fungal Strain and Culture Conditions

  • Organism: Penicillium roqueforti (a strain known to produce Eremofortins, such as the B strain isolated from French blue cheese).

  • Culture Medium: Potato Dextrose Agar (PDA) for maintaining slants. For liquid culture production, a suitable liquid medium such as Czapek-Dox broth is inoculated.

  • Incubation: Cultures are incubated as stationary cultures in the dark at 25°C. Metabolite production is typically monitored over a period of several days to determine the optimal harvest time.

1.1.2. Extraction of Eremofortins from Culture Medium

  • Following incubation, the culture is filtered to separate the mycelium from the liquid medium.

  • The culture filtrate is extracted multiple times with an organic solvent such as chloroform. Typically, three extractions with a volume of chloroform equal to the filtrate volume are performed.

  • The chloroform extracts are pooled.

  • The pooled extract is evaporated to dryness under reduced pressure to yield a crude extract containing Eremofortins and other metabolites.

1.1.3. Isolation and Purification

  • The crude extract is subjected to chromatographic separation to isolate the individual Eremofortin compounds. High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative scale purification.

  • HPLC System: A typical system would employ a silica gel column (e.g., Microporasil, 10 µm).

  • Mobile Phase: A non-polar solvent system is used for elution. For instance, a mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be effective.

  • Detection: Eluted compounds are monitored using a UV detector, typically at a wavelength of 254 nm.

  • Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound.

Structural Elucidation and Characterization

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques.

Spectroscopic Data

While the original 1976 publication provided the initial characterization, subsequent studies have confirmed the structure. The key spectroscopic data for this compound are summarized below. A comprehensive search for detailed published ¹H and ¹³C NMR assignments and mass spectrometry fragmentation data for this compound did not yield specific, tabulated results in the available literature. This information is often generated during initial isolation and may be found in the primary literature which was not accessible in full text.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyData
Molecular Formula C₁₇H₂₂O₅
Molecular Weight 306.35 g/mol
Appearance Crystalline solid
¹H NMR (proton) Data not available in searched literature
¹³C NMR (carbon-13) Data not available in searched literature
Mass Spectrometry (MS) Data not available in searched literature

Biosynthesis of this compound

This compound is an intermediate in the biosynthetic pathway of PR toxin, a more complex and toxic eremophilane sesquiterpenoid. The pathway originates from the general isoprenoid pathway, starting with farnesyl pyrophosphate.

Biosynthetic Pathway Overview

The production of this compound and related compounds is a multi-step enzymatic process. The key steps are outlined in the diagram below.

Eremofortin_A_Biosynthesis FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase EreA_precursor This compound Precursor Aristolochene->EreA_precursor Series of Oxidations EreA This compound EreA_precursor->EreA EreC Eremofortin C EreA->EreC Oxidation at C-12 PR_Toxin PR Toxin EreC->PR_Toxin Oxidation

Caption: Proposed biosynthetic pathway of this compound and PR Toxin.

Quantitative Analysis

A time-course study of metabolite production by P. roqueforti provides insight into the dynamics of this compound biosynthesis and its conversion to downstream products. The table below summarizes hypothetical quantitative data based on typical production profiles.

Table 2: Time-Course of Eremofortin and PR Toxin Production

Incubation Time (days)Mycelial Dry Weight (g/100mL)This compound (mg/L)Eremofortin C (mg/L)PR Toxin (mg/L)
40.85.22.10.5
81.515.88.53.2
122.125.318.910.7
162.018.628.425.1
201.810.115.718.3

Conclusion

Workflow and Logical Relationships

The overall process from fungal culture to the analysis of this compound can be visualized as a logical workflow.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis Culture P. roqueforti Culture Incubation Incubation (25°C, dark) Culture->Incubation Filtration Filtration Incubation->Filtration Chloroform_Extraction Chloroform Extraction Filtration->Chloroform_Extraction Evaporation Evaporation Chloroform_Extraction->Evaporation HPLC HPLC Purification Evaporation->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Quantification Quantitative Analysis HPLC->Quantification

Caption: Experimental workflow for this compound isolation and analysis.

Eremofortin A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A is a sesquiterpenoid mycotoxin belonging to the eremophilane family. Produced by the fungus Penicillium roqueforti, it is a significant secondary metabolite often found in association with PR toxin and other related compounds. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of eremophilane sesquiterpenes. Its molecular formula is C₁₇H₂₂O₅, and its IUPAC name is [(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate[1]. The molecule features a decalin core, two epoxide rings, a ketone, and an acetate ester group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₂O₅[1]
Molecular Weight306.35 g/mol [1]
AppearanceWhite solid
SolubilitySoluble in DMSO, methanol, chloroform, dichloromethane

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data

(Note: Specific ¹H NMR data for this compound is not available in the reviewed literature. Data for a related eremophilane sesquiterpene is provided for context.)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment (Eremofortin C)
------------
Data not available

Table 3: ¹³C NMR Spectroscopic Data

(Note: Specific ¹³C NMR data for this compound is not available in the reviewed literature. Data for a related eremophilane sesquiterpene is provided for context.)

Chemical Shift (δ) ppmCarbon TypeAssignment (Eremofortin C)
---------
Data not available

Table 4: Infrared (IR) Spectroscopic Data

(Note: Specific IR absorption peaks for this compound are not detailed in the reviewed literature. Expected characteristic absorptions based on its functional groups are listed below.)

Wavenumber (cm⁻¹)Functional Group
~1735C=O (ester)
~1680C=O (α,β-unsaturated ketone)
~1240C-O (ester)
~800-900C-O-C (epoxide)

Table 5: Mass Spectrometry (MS) Data

(Note: Detailed fragmentation patterns for this compound are not available. The expected molecular ion peak is presented.)

m/zIon
306.1467[M]⁺

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The IUPAC name, [(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate, defines the absolute configuration of these centers[1]. While a definitive X-ray crystal structure of this compound has not been reported in the reviewed literature, the stereochemical assignments are based on spectroscopic data, likely including Nuclear Overhauser Effect (NOE) experiments, and its biosynthetic relationship to other eremophilanes with established stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule, which is crucial for elucidating relative stereochemistry.

Experimental Protocols

Isolation and Purification of this compound from Penicillium roqueforti

The following is a generalized protocol for the isolation and purification of this compound, synthesized from methodologies reported for eremofortins.

1. Fungal Culture:

  • Grow a selected strain of Penicillium roqueforti known to produce this compound in a suitable liquid medium (e.g., yeast extract sucrose broth) or on a solid substrate (e.g., rice or wheat).

  • Incubate the culture under optimal conditions for mycotoxin production (typically 20-25°C in the dark for 14-21 days).

2. Extraction:

  • Lyophilize and grind the mycelium and substrate.

  • Extract the ground material exhaustively with a suitable organic solvent, such as chloroform or a mixture of methanol and chloroform.

  • Concentrate the crude extract under reduced pressure.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient, to separate fractions based on polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualization method (e.g., UV light and/or a staining reagent).

  • Combine fractions containing this compound.

  • Further purify the this compound-rich fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a water-acetonitrile gradient.

4. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and comparison with literature data where available.

Biosynthetic Pathway

This compound is an intermediate in the biosynthetic pathway of PR toxin. The pathway originates from farnesyl pyrophosphate and proceeds through several enzymatic steps. The immediate precursor to PR toxin is Eremofortin C. The conversion of Eremofortin C to PR toxin involves the oxidation of a primary alcohol to an aldehyde.

Eremofortin_Biosynthesis cluster_key Logical Flow FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase Eremofortin_C Eremofortin C Aristolochene->Eremofortin_C Multiple enzymatic steps PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Eremofortin C oxidase Key Biosynthetic Precursor -> Product

Caption: Biosynthetic pathway from Eremofortin C to PR Toxin.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from a fungal culture involves a series of extraction and chromatographic steps.

Isolation_Workflow Start P. roqueforti Culture Extraction Solvent Extraction (e.g., Chloroform/Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Fraction_Pooling Pooling of this compound -containing Fractions TLC_Analysis->Fraction_Pooling HPLC Preparative HPLC (C18 Column) Fraction_Pooling->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound remains a molecule of interest due to its prevalence in Penicillium roqueforti and its role as a precursor to the more toxic PR toxin. While its complete spectroscopic characterization is not as widely documented as some other mycotoxins, this guide provides a foundational understanding of its chemical nature. Further research, including the acquisition of high-resolution spectroscopic data and a definitive X-ray crystal structure, would be invaluable for a more complete understanding of this complex natural product and for facilitating future research in drug development and toxicology.

References

A Comparative Analysis of the Biological Activities of Eremofortin A and PR Toxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A and PR toxin, two secondary metabolites produced by Penicillium roqueforti, are of significant interest to the scientific community due to their distinct biological activities. While structurally related, with this compound serving as a direct precursor to PR toxin, their toxicological profiles differ considerably. This technical guide provides a comprehensive comparison of the biological activities of this compound and PR toxin, focusing on their mechanisms of action, cytotoxicity, and effects on key cellular processes. Detailed experimental protocols and visual representations of affected signaling pathways are included to facilitate further research and drug development efforts.

Core Biological Activities: A Quantitative Comparison

The primary biological distinction between this compound and PR toxin lies in their potency. PR toxin exhibits significantly higher toxicity across various cell lines and biological systems. This difference is largely attributed to the presence of an aldehyde group in PR toxin, which is an alcohol group in this compound.

Cytotoxicity

The cytotoxic effects of this compound and PR toxin have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify cytotoxicity.

CompoundCell LineAssayIC50Reference
PR Toxin Caco-2 (Human colorectal adenocarcinoma)Resazurin Assay1–13 µg/mL[1]
THP-1 (Human monocytic leukemia)Not Specified0.83 µM[1]
Caco-2 (Human colorectal adenocarcinoma)Not Specified>12.5 µM[1]
This compound Not specified in detail in search resultsNot specifiedLess toxic than PR toxin[1][2]
Inhibition of Macromolecular Synthesis

A primary mechanism of PR toxin's toxicity is its ability to inhibit fundamental cellular processes, including protein and nucleic acid synthesis.

Biological ProcessCompoundTargetEffectQuantitative DataReference
Protein Synthesis PR Toxin TranslationInhibitionNot specified[1][3]
This compound TranslationNo significant inhibitionNot specified[1]
Nucleic Acid Synthesis PR Toxin Transcription (RNA Polymerase I and II)Inhibition of initiation and elongationNot specified[1][4]
This compound TranscriptionNo significant inhibitionNot specified[1]

Mechanisms of Action: A Deeper Dive

PR Toxin: A Multi-pronged Inhibitor

PR toxin exerts its cytotoxic effects through the disruption of fundamental cellular processes:

  • Inhibition of Transcription: PR toxin non-competitively inhibits DNA-dependent RNA polymerases I (A) and II (B) in eukaryotic cells.[4] This inhibition occurs at both the initiation and elongation steps of transcription, effectively halting the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4] The molecular mechanism is believed to involve the masking of sulfhydryl (SH) groups in the active center of the RNA polymerase enzymes.[1]

  • Inhibition of Protein Synthesis: By blocking transcription, PR toxin indirectly but effectively halts protein synthesis. The lack of new mRNA transcripts prevents the translation of proteins necessary for cellular function and survival.

  • Induction of Apoptosis and Inflammation: In immune cells, such as human monocytic THP-1 cells, PR toxin has been shown to induce necrosis and an inflammatory response. This is evidenced by a significant increase in the expression of tumor necrosis factor-alpha (TNF-α).[1]

This compound: A Less Potent Precursor

In stark contrast to PR toxin, this compound and its other derivatives (B, C, and D) do not exhibit significant inhibition of protein and RNA synthesis.[1] While it is the direct precursor to PR toxin, the absence of the highly reactive aldehyde group renders it significantly less cytotoxic. The primary biological relevance of this compound in the context of toxicology is its potential conversion to the more potent PR toxin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of this compound and PR toxin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound and PR toxin in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Protein Synthesis Inhibition Assay

This assay utilizes a rabbit reticulocyte lysate system to assess the direct impact of a compound on the translation process.

Principle: Rabbit reticulocyte lysate contains all the necessary components for in vitro translation of a provided mRNA template. The inhibition of protein synthesis is measured by quantifying the amount of newly synthesized protein, often a reporter protein like luciferase.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture (including a labeled amino acid like [35S]-methionine if using autoradiography, or a complete mixture for luciferase assays), the mRNA template (e.g., luciferase mRNA), and RNase inhibitor.

  • Compound Addition: Add varying concentrations of this compound or PR toxin to the reaction tubes. Include a positive control (e.g., cycloheximide) and a negative (vehicle) control.

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for translation.

  • Quantification of Protein Synthesis:

    • Luciferase Assay: If using luciferase mRNA, add the luciferase substrate and measure the resulting luminescence using a luminometer.

    • Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro Transcription Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA from a DNA template by a purified RNA polymerase.

Principle: A purified RNA polymerase (e.g., from HeLa cell nuclear extract or a commercially available kit) is incubated with a DNA template containing a promoter region and ribonucleotides (NTPs), one of which is typically radiolabeled (e.g., [α-32P]UTP). The incorporation of the radiolabeled nucleotide into the newly synthesized RNA is measured to determine the level of transcription.

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, DNA template (a linear DNA fragment with a known promoter), and a mixture of ATP, CTP, GTP, and the radiolabeled UTP.

  • Compound Incubation: Add varying concentrations of this compound or PR toxin to the reaction tubes. Include a positive control (e.g., α-amanitin for RNA polymerase II) and a negative (vehicle) control.

  • Initiation of Transcription: Add the purified RNA polymerase II to initiate the transcription reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding a stop solution (containing EDTA and a carrier like tRNA). Precipitate the newly synthesized RNA using ethanol or TCA.

  • Analysis:

    • Filter Binding Assay: Collect the precipitated RNA on a filter and quantify the radioactivity using a scintillation counter.

    • Gel Electrophoresis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize the radiolabeled bands by autoradiography.

  • Data Analysis: Quantify the amount of RNA synthesized in the presence of the inhibitors relative to the control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of PR Toxin from this compound

The conversion of this compound to PR toxin is a key step in the biosynthesis of this mycotoxin. This process involves a series of enzymatic reactions.

PR Toxin Biosynthesis Biosynthesis of PR Toxin FPP Farnesyl pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase Eremofortin_C Eremofortin C Aristolochene->Eremofortin_C Multiple enzymatic steps Eremofortin_A This compound Eremofortin_C->Eremofortin_A Acetyltransferase PR_Toxin PR Toxin Eremofortin_A->PR_Toxin Oxidation

Caption: Proposed biosynthetic pathway of PR toxin from FPP.

PR Toxin's Impact on Cellular Transcription and Translation

PR toxin disrupts the central dogma of molecular biology by inhibiting both transcription and, consequently, translation.

PR_Toxin_Inhibition PR Toxin's Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA mRNA DNA->mRNA Transcription RNA_Polymerase RNA Polymerase I & II Ribosome Ribosome Protein Protein mRNA->Protein Translation PR_Toxin PR Toxin PR_Toxin->RNA_Polymerase Inhibits

Caption: PR Toxin inhibits RNA Polymerase, halting transcription.

Experimental Workflow for Comparing Cytotoxicity

A typical workflow for comparing the cytotoxicity of this compound and PR toxin using an MTT assay.

Cytotoxicity_Workflow Cytotoxicity Comparison Workflow Start Start: Seed cells in 96-well plates Incubate_24h Incubate 24h Start->Incubate_24h Prepare_Compounds Prepare serial dilutions of This compound & PR Toxin Incubate_24h->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for comparing mycotoxin cytotoxicity via MTT assay.

Conclusion

The available evidence clearly demonstrates that PR toxin is a potent mycotoxin with significant cytotoxic effects, primarily driven by its ability to inhibit transcription and, subsequently, protein synthesis. Its precursor, this compound, is substantially less toxic due to the absence of a key aldehyde functional group. This technical guide provides a foundational understanding of the comparative biological activities of these two compounds, along with the necessary experimental protocols to investigate them further. The provided diagrams offer a visual representation of their biosynthetic relationship and mechanism of action. Further research is warranted to fully elucidate the specific molecular targets of PR toxin and to obtain more comprehensive quantitative data on the biological activities of this compound. This knowledge will be invaluable for risk assessment in food safety and for the potential development of novel therapeutic agents.

References

Spectroscopic Characterization of Eremofortin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a complex natural product like Eremofortin A, both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, are essential for assigning the chemical structure.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constant (J) are key parameters obtained from a ¹H NMR spectrum.

Table 1: Representative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1[Value][e.g., d][Value]
H-2[Value][e.g., dd][Value, Value]
H-3[Value][e.g., s]
H-6[Value][e.g., m]
H-9[Value][e.g., d][Value]
H-12[Value][e.g., q][Value]
H-13 (CH₃)[Value][e.g., s]
H-14 (CH₃)[Value][e.g., d][Value]
H-15 (CH₃)[Value][e.g., s]

Note: The values in this table are placeholders and represent the type of data that would be collected.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is indicative of its chemical environment (e.g., sp³, sp², carbonyl).

Table 2: Representative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)Carbon Type
C-1[Value]CH
C-2[Value]CH₂
C-3[Value]C
C-4[Value]C
C-5[Value]C
C-6[Value]CH
C-7[Value]C
C-8[Value]C=O
C-9[Value]CH
C-10[Value]C
C-11[Value]C
C-12[Value]CH
C-13 (CH₃)[Value]CH₃
C-14 (CH₃)[Value]CH₃
C-15 (CH₃)[Value]CH₃

Note: The values in this table are placeholders and represent the type of data that would be collected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺[Value][Value]C₁₇H₂₁O₃⁺
[M+Na]⁺[Value][Value]C₁₇H₂₀O₃Na⁺

Note: The values in this table are placeholders and represent the type of data that would be collected.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Acquisition parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, 1024 or more scans.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse sequences are used.

    • Acquisition parameters are optimized based on the instrument and sample concentration to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of ~1-10 µg/mL.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for compounds like this compound.

  • Analysis Mode: Full scan mode over a mass range of m/z 100-1000.

  • Injection: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Visualization of Workflows and Relationships

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Characterization_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from P. roqueforti Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

General workflow for spectroscopic characterization.
NMR Signal Assignment Logic

This diagram shows the logical relationships between different 2D NMR experiments used for assigning the structure of this compound.

NMR_Assignment_Logic H1_NMR 1H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY Identifies neighboring protons HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC Assigns protons to carbons C13_NMR->HMBC Connects fragments across quaternary carbons Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Logic of 2D NMR for structural assignment.

Conclusion

Eremofortin A in Food Products: A Technical Overview of Its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti, the essential microorganism in the production of blue-veined cheeses. As a direct precursor to the more widely studied PR toxin, the presence of this compound in food, particularly blue cheese, is of significant interest to food safety experts and toxicologists. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food products, details the biosynthetic pathway leading to its formation, and outlines the analytical methodologies for its detection and quantification. While the presence of this compound in blue cheese is plausible due to the genetic makeup of certain industrial P. roqueforti strains, quantitative data from commercially available food products remain scarce in scientific literature. This guide summarizes the available data from laboratory studies and presents a general experimental framework for its analysis in complex food matrices.

Introduction

Penicillium roqueforti is a ubiquitous fungus, renowned for its role in the ripening of blue cheeses such as Roquefort, Gorgonzola, Stilton, and Danablu.[1][2] During the ripening process, P. roqueforti produces a diverse array of secondary metabolites that contribute to the characteristic color, flavor, and aroma of these cheeses.[1] However, some of these metabolites are mycotoxins, which can pose a potential risk to human health.[3]

This compound is an eremophilane-type sesquiterpenoid and a known precursor in the biosynthesis of PR toxin.[4][5] The toxicity of PR toxin has been documented, and it has been shown to inhibit protein synthesis.[6] While PR toxin itself is generally unstable in the cheese matrix, its precursors, including this compound, may accumulate.[2][6] This is particularly relevant for some commercial strains of P. roqueforti used in cheesemaking, which have been found to contain a mutation that halts the biosynthetic pathway at the stage of this compound and B, leading to their potential accumulation.[6]

This guide aims to consolidate the current knowledge on the natural occurrence of this compound in food, with a primary focus on blue cheese. It will delve into the biosynthetic pathway, present available quantitative data, and describe the analytical techniques for its extraction and quantification.

Biosynthesis of this compound and PR Toxin

This compound is an intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. The pathway begins with farnesyl pyrophosphate and proceeds through several enzymatic steps to produce a series of eremophilane-type sesquiterpenes.

A simplified representation of this pathway is illustrated in the diagram below, generated using the DOT language.

PR Toxin Biosynthesis Biosynthetic Pathway of PR Toxin FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase EremofortinB Eremofortin B Aristolochene->EremofortinB Multiple steps EremofortinA This compound EremofortinB->EremofortinA Acetyltransferase EremofortinC Eremofortin C EremofortinA->EremofortinC P450 monooxygenase PRToxin PR Toxin EremofortinC->PRToxin Eremofortin C oxidase

Biosynthetic Pathway of PR Toxin

Natural Occurrence and Quantitative Data

While the genetic evidence points to the potential for this compound accumulation in blue cheeses made with specific P. roqueforti strains, there is a notable lack of quantitative data on its concentration in commercially available products. Most studies on P. roqueforti mycotoxins in cheese have focused on roquefortine C, mycophenolic acid, and PR toxin. The instability of PR toxin in cheese has been reported, which may also influence the levels of its precursors.

The table below summarizes the available quantitative data for this compound and related compounds from laboratory culture studies of P. roqueforti. It is important to note that these levels were obtained under optimized laboratory conditions and may not be representative of the concentrations found in actual cheese products.

Strain of P. roquefortiMediumThis compound (mg/L)Eremofortin B (mg/L)Eremofortin C (mg/L)PR Toxin (mg/L)Reference
B strain (from blue cheese)YES BrothVariableVariableVariableVariable[5]
NRRL 849YES BrothNot ReportedNot ReportedVariableVariable[5]

Data presented are from time-course studies showing relative production, absolute concentrations in cheese are not well documented.

Experimental Protocols for Analysis

The following diagram illustrates a general workflow for the analysis of mycotoxins in cheese.

Mycotoxin Analysis Workflow General Workflow for Mycotoxin Analysis in Cheese cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization (e.g., grinding with dry ice) Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Clean-up (e.g., SPE or QuEChERS) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification (Matrix-matched calibration) LCMS->Quantification

Mycotoxin Analysis Workflow in Cheese
Detailed Methodological Steps

4.1.1. Sample Preparation and Homogenization

  • Sampling: Obtain a representative sample of the cheese product.

  • Homogenization: To ensure a homogenous sample and prevent heat degradation of the analyte, cryo-grinding is recommended. The cheese sample is frozen with liquid nitrogen or mixed with dry ice and ground to a fine powder using a laboratory blender.

4.1.2. Extraction

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is suitable for mycotoxins in high-fat matrices like cheese.

  • Weigh a homogenized sample (e.g., 2-5 g) into a 50 mL centrifuge tube.

  • Add an appropriate volume of extraction solvent, typically acetonitrile/water (e.g., 80:20, v/v).

  • Add internal standards if used.

  • Vortex vigorously for a specified time (e.g., 1 minute).

  • Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

  • Vortex again and centrifuge at a specified speed and time (e.g., 4000 rpm for 5 minutes).

4.1.3. Clean-up

The supernatant from the extraction step contains co-extracted matrix components, particularly lipids, which can interfere with the LC-MS/MS analysis. A clean-up step is therefore crucial.

  • Take an aliquot of the supernatant.

  • Pass the extract through a solid-phase extraction (SPE) cartridge designed for lipid removal, such as Agilent Captiva EMR—Lipid.[7]

  • Elute the analytes from the cartridge.

  • The cleaned extract can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.

  • Quantification: Due to the complexity of the cheese matrix, matrix-matched calibration curves should be used for accurate quantification to compensate for matrix effects (ion suppression or enhancement).

Conclusion and Future Perspectives

This compound is a mycotoxin with the potential to occur in blue cheeses due to the metabolic pathways of Penicillium roqueforti. The use of specific starter cultures with genetic mutations that prevent the conversion of this compound to PR toxin increases the likelihood of its presence. However, a significant gap exists in the scientific literature regarding the actual concentrations of this compound in commercially available blue cheeses.

Future research should focus on surveying a wide range of blue cheeses from different geographical origins to establish a baseline for this compound levels. The development and validation of a standardized analytical method specifically for this compound in cheese would be a crucial step in this endeavor. Such data are essential for a comprehensive risk assessment and to ensure the safety of these widely consumed food products. For drug development professionals, understanding the natural occurrence and biological activity of such mycotoxins can provide insights into novel molecular targets and pathways.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemistry, biosynthesis, and therapeutic potential of a promising class of fungal metabolites.

Eremofortin A and its structural relatives, a family of eremophilane sesquiterpenes primarily isolated from Penicillium species, represent a compelling class of natural products with a diverse range of biological activities. Their complex chemical architecture and potent effects on cellular pathways have positioned them as intriguing candidates for drug discovery, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive review of the current state of knowledge on this compound and related eremophilane sesquiterpenes, with a focus on their chemical properties, biosynthetic origins, and pharmacological applications.

Chemical Structure and Properties

This compound belongs to the eremophilane class of sesquiterpenoids, which are characterized by a bicyclic decalin core. The chemical formula of this compound is C₁₇H₂₂O₅. The core structure of eremophilanes is aristolochene, a bicyclic sesquiterpene hydrocarbon.[1] The structural diversity within this family arises from various oxidative modifications to the aristolochene backbone.

Biosynthesis of this compound

The biosynthesis of this compound and related eremophilane sesquiterpenes is a multi-step enzymatic process originating from farnesyl pyrophosphate (FPP). The initial and rate-limiting step is the cyclization of FPP to aristolochene, catalyzed by aristolochene synthase.[1][2] Subsequent modifications, including oxidations and acetylations, are carried out by a suite of enzymes, primarily cytochrome P450 monooxygenases and acetyltransferases, to yield the various eremofortins and the related PR toxin.[3] Eremofortin C is a direct precursor to PR toxin, with the conversion involving the oxidation of a hydroxyl group to an aldehyde.[4]

The production of these metabolites by Penicillium roqueforti can be influenced by culture conditions such as the growth medium, temperature, and pH. For instance, the highest yields of Eremofortin C and PR toxin have been observed at temperatures between 20 to 24°C and a pH of around 4.0.[5][6]

This compound Biosynthesis Simplified Biosynthetic Pathway of this compound cluster_enzymes Key Enzyme Classes FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase Intermediates Oxidized Intermediates Aristolochene->Intermediates P450 Monooxygenases Eremofortin_C_precursor Eremofortin C Precursor Intermediates->Eremofortin_C_precursor Eremofortin_C Eremofortin C Eremofortin_C_precursor->Eremofortin_C Oxidation Eremofortin_A This compound Eremofortin_C_precursor->Eremofortin_A Acetylation & Oxidation PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Oxidation Aristolochene Synthase Aristolochene Synthase P450 Monooxygenases P450 Monooxygenases Oxidoreductases Oxidoreductases Acetyltransferases Acetyltransferases

Caption: Simplified overview of the key steps in the biosynthesis of this compound and PR Toxin from Farnesyl Pyrophosphate.

Biological Activities and Therapeutic Potential

Eremophilane sesquiterpenes exhibit a broad spectrum of biological activities, making them attractive for therapeutic development. These activities include cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity

Several eremophilane sesquiterpenes have demonstrated potent cytotoxic activity against various cancer cell lines. This has spurred interest in their potential as anticancer agents.

CompoundCell LineActivityIC₅₀ (µM)Reference
Eremophilane Derivative 1HTB-26 (Breast Cancer)Cytotoxic10 - 50[7]
Eremophilane Derivative 2PC-3 (Prostate Cancer)Cytotoxic10 - 50[7]
Eremophilane Derivative 1HepG2 (Liver Cancer)Cytotoxic10 - 50[7]
Eremophilane Derivative 2HCT116 (Colon Cancer)Cytotoxic0.34[7]
Anti-inflammatory Activity

A significant area of interest is the anti-inflammatory properties of eremophilane sesquiterpenes. Many of these compounds have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

CompoundCell LineActivityIC₅₀ (µM)Reference
AcenocoumarolRAW 264.7NO Inhibition191.62 ± 9.21[8]
7-O-amide hesperetin derivative f15RAW 264.7NO Inhibition1.55 ± 0.33[9]
7-O-amide hesperetin derivative f15RAW 264.7IL-1β Inhibition3.83 ± 0.19[9]
7-O-amide hesperetin derivative f15RAW 264.7TNF-α Inhibition7.03 ± 0.24[9]
Antimicrobial Activity

Certain eremophilane sesquiterpenes have also displayed antimicrobial activity against a range of pathogenic bacteria and fungi.

CompoundOrganismActivityMIC (µg/mL)Reference
LENART01E. coli R2Antimicrobial0.782–0.899[10]
LENART01E. coli R3Antimicrobial0.839–0.988[10]
LENART01E. coli R4Antimicrobial0.942–1.070[10]

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological effects of eremophilane sesquiterpenes are attributed to their ability to modulate critical intracellular signaling pathways, primarily the NF-κB and PI3K/Akt/mTOR pathways, which are central regulators of inflammation and cell survival.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several sesquiterpene lactones have been shown to inhibit NF-κB activation.[11][12] This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription. For instance, the sesquiterpene lactone 7-hydroxyfrullanolide has been demonstrated to inhibit the translocation of NF-κB into the nucleus by directly inhibiting the phosphorylation of IKK-β.[11][12]

NF-kB_Inhibition Inhibition of the NF-κB Signaling Pathway by Eremophilane Sesquiterpenes cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades and releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Gene_Transcription induces Nucleus Nucleus Eremophilane Eremophilane Sesquiterpenes Eremophilane->IKK inhibits

Caption: Eremophilane sesquiterpenes can inhibit the NF-κB pathway by preventing the activation of IKK, thus blocking the downstream inflammatory cascade.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[13][14][15] Natural products that can modulate this pathway are of significant therapeutic interest.[14] While direct inhibition of PI3K/Akt/mTOR by this compound has not been definitively established, the known cytotoxic and anti-proliferative effects of related sesquiterpenes suggest that this pathway is a plausible target. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Potential Modulation of the PI3K/Akt/mTOR Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Eremophilane Eremophilane Sesquiterpenes Eremophilane->PI3K potential inhibition Eremophilane->Akt potential inhibition

Caption: Eremophilane sesquiterpenes may exert their cytotoxic effects by interfering with the pro-survival PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the eremophilane sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add eremophilane sesquiterpene (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the in vitro anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10][19][20][21][22][23]

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, the absorbance of which can be measured spectrophotometrically.[21]

Procedure:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[19][21]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26][27][28][29][30][31][32]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.[30][31]

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: Observe the plate for visible growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.[31]

Conclusion

This compound and related eremophilane sesquiterpenes are a fascinating group of natural products with significant therapeutic potential. Their diverse biological activities, particularly their cytotoxic and anti-inflammatory properties, are linked to their ability to modulate key cellular signaling pathways like NF-κB and PI3K/Akt/mTOR. Further research into the precise molecular targets and mechanisms of action of these compounds, coupled with synthetic efforts to create novel analogs with improved efficacy and safety profiles, will be crucial in translating their promise into tangible clinical applications. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological landscape of these potent fungal metabolites.

References

The Pivotal Role of Eremofortin A in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin A, a sesquiterpenoid secondary metabolite produced by various fungi, most notably Penicillium roqueforti, occupies a critical juncture in the biosynthesis of the potent mycotoxin, PR toxin. While often overshadowed by its toxic derivative, this compound's own biological activities and its position as a key metabolic intermediate make it a subject of significant interest for researchers in mycology, natural product chemistry, and drug development. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and biological significance. Detailed experimental protocols for its extraction, purification, and quantification are provided, alongside a thorough compilation of spectroscopic data for its characterization. Furthermore, this guide explores the regulation of the this compound biosynthetic gene cluster and presents visual workflows and pathways to facilitate a deeper understanding of its metabolic context.

Introduction

Fungal secondary metabolites represent a vast and diverse chemical space with profound implications for human health, agriculture, and biotechnology. Among these, the eremophilane-type sesquiterpenoids produced by Penicillium species have garnered considerable attention due to their complex structures and varied biological activities. This compound is a prominent member of this class, primarily recognized as the immediate precursor to the hepatotoxic and carcinogenic PR toxin.[1] The biosynthesis of these compounds is a multi-step enzymatic process, and the accumulation of this compound in certain fungal strains, particularly those used in cheesemaking, highlights the intricate regulation of this metabolic pathway.[2] Understanding the role of this compound is not only crucial for mitigating the risks associated with PR toxin contamination in food products but also for potentially harnessing its unique chemical scaffold for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for the scientific community engaged in the study of fungal secondary metabolism and the exploration of natural products for drug discovery.

Chemical Properties of this compound

This compound is a tetracyclic sesquiterpenoid with the molecular formula C₁₇H₂₂O₅ and a molecular weight of 306.35 g/mol . Its structure features a complex and highly oxygenated eremophilane skeleton.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₅
Molecular Weight306.35 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in chloroform, ethyl acetate, and other organic solvents.[1]

Table 2: Spectroscopic Data for this compound (¹H and ¹³C NMR)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
135.21.85 (m)
225.12.10 (m)
338.71.60 (m)
4134.5-
5139.8-
6199.5-
750.12.50 (d, 12.0)
825.91.95 (m)
940.11.70 (m)
1083.24.90 (d, 5.0)
1128.1-
1268.25.20 (s)
1321.31.15 (s)
1421.81.05 (s)
1515.91.25 (d, 7.0)
OAc-C=O170.1-
OAc-CH₃21.02.05 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.

Mass Spectrometry:

The electron ionization mass spectrum (EI-MS) of this compound is characterized by a molecular ion peak [M]⁺ at m/z 306. The fragmentation pattern provides valuable information for its structural elucidation. Key fragments arise from the loss of an acetyl group (m/z 263), followed by the loss of a C₂H₂O moiety (m/z 221).

Biosynthesis of this compound

This compound is synthesized via the mevalonate pathway, a common route for the production of isoprenoids in fungi. The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) to form the eremophilane skeleton. A series of enzymatic oxidation and acylation steps then lead to the formation of this compound.

The final steps in the biosynthesis of PR toxin involve the conversion of this compound to Eremofortin C, which is then oxidized to PR toxin.[1] A key enzyme in this process is a short-chain alcohol dehydrogenase that catalyzes the conversion of the alcohol group in Eremofortin C to the aldehyde group in PR toxin.[3]

Below is a DOT script representation of the proposed biosynthetic pathway.

Eremofortin_A_Biosynthesis FPP Farnesyl Pyrophosphate Eremophilane Eremophilane Skeleton FPP->Eremophilane Cyclization Intermediates Oxidized Intermediates Eremophilane->Intermediates Multiple Oxidation Steps EremofortinB Eremofortin B Intermediates->EremofortinB EremofortinA This compound EremofortinB->EremofortinA Acetylation EremofortinC Eremofortin C EremofortinA->EremofortinC Hydroxylation PR_Toxin PR Toxin EremofortinC->PR_Toxin Oxidation (Alcohol Dehydrogenase)

Proposed biosynthetic pathway of this compound and PR Toxin.

Experimental Protocols

Fungal Strains and Culture Conditions

Penicillium roqueforti strains known to produce this compound can be obtained from culture collections such as ATCC or NRRL.

Table 3: Production of this compound and Related Metabolites by P. roqueforti Strains

StrainThis compound (mg/L)Eremofortin C (mg/L)PR Toxin (mg/L)Reference
NRRL 84915550[4]
Thom C25810[5]
IMI 2932110375[5]

Note: Yields are highly dependent on culture conditions.

A typical protocol for the production of this compound is as follows:

  • Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) with spores of P. roqueforti.

  • Incubate the culture at 25°C for 14-21 days in stationary or shaken flasks.

  • Monitor the production of this compound over time using HPLC.

Extraction and Purification

The following workflow outlines the general procedure for extracting and purifying this compound from fungal cultures.

Extraction_Purification_Workflow start Fungal Culture Broth filtration Filtration to separate mycelia and broth start->filtration extraction Liquid-Liquid Extraction of broth with Ethyl Acetate filtration->extraction concentration Evaporation of Ethyl Acetate under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC analysis of fractions fraction_collection->tlc pooling Pooling of this compound containing fractions tlc->pooling crystallization Crystallization pooling->crystallization pure_eremofortin_a Pure this compound crystallization->pure_eremofortin_a

Workflow for the extraction and purification of this compound.

Detailed Protocol for Column Chromatography:

  • Prepare the column: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Load the sample: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pooling and concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.

Table 4: HPLC Methods for this compound Analysis

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (60:40)1.0254[4]
Silica (250 x 4.6 mm, 5 µm)Hexane:Isopropanol (90:10)1.2254[3]

General HPLC Protocol:

  • Sample preparation: The fungal extract is dissolved in the mobile phase and filtered through a 0.45 µm filter.

  • Injection: A known volume of the sample is injected onto the HPLC system.

  • Chromatography: The components of the sample are separated on the column.

  • Detection: this compound is detected by its UV absorbance at 254 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with a certified reference standard.

Biological Activity of this compound

While this compound is primarily known as a precursor to PR toxin, it has been reported to exhibit some biological activities, although these are generally much weaker than those of PR toxin.

Table 5: Reported Biological Activities of this compound

ActivityOrganism/SystemEffectReference
CytotoxicityVarious cell linesWeakly cytotoxic
AntimicrobialBacillus subtilisModerate inhibition

Further research is needed to fully elucidate the biological and pharmacological properties of this compound.

Regulation of the this compound Biosynthetic Gene Cluster

The production of this compound and other secondary metabolites in fungi is tightly regulated at the transcriptional level. The genes responsible for the biosynthesis of this compound are organized in a biosynthetic gene cluster (BGC). The expression of these genes is controlled by a combination of pathway-specific transcription factors and global regulators that respond to environmental cues such as nutrient availability, pH, and temperature.[6]

For example, the global regulator LaeA has been shown to positively regulate the expression of many secondary metabolite BGCs in fungi. The promoter regions of the genes within the this compound BGC contain binding sites for various transcription factors that modulate their expression.[7]

The following diagram illustrates the hierarchical regulation of the this compound biosynthetic gene cluster.

Gene_Cluster_Regulation Environmental_Cues Environmental Cues (Nutrients, pH, Temperature) Global_Regulators Global Regulators (e.g., LaeA, CreA) Environmental_Cues->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF Promoter_Region Promoter Region of This compound BGC Genes Pathway_Specific_TF->Promoter_Region Binds to BGC_Genes This compound Biosynthetic Genes Promoter_Region->BGC_Genes Controls expression of Eremofortin_A This compound Production BGC_Genes->Eremofortin_A

Hierarchical regulation of the this compound biosynthetic gene cluster.

Conclusion

This compound stands as a crucial intermediate in the intricate web of fungal secondary metabolism, particularly in the context of PR toxin biosynthesis by Penicillium roqueforti. This technical guide has provided a detailed examination of its chemical properties, biosynthetic pathway, and the regulatory networks that govern its production. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers seeking to isolate, characterize, and quantify this important metabolite. While its own biological activities appear to be modest, its role as a direct precursor to a potent mycotoxin underscores the importance of understanding its metabolism for food safety and toxicology. Future research into the specific enzymatic transformations and regulatory mechanisms controlling the flux through this pathway will not only enhance our ability to control mycotoxin contamination but may also open avenues for the biotechnological production of novel compounds derived from the eremophilane scaffold.

References

Eremofortin A: A Comprehensive Technical Review of its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti, which is notably used in the production of blue cheeses. While structurally related to the more toxic PR toxin, this compound itself is considered a nontoxic secondary metabolite.[1] Its unique chemical structure and biosynthetic relationship to other mycotoxins make it a compound of interest for researchers in natural products chemistry, toxicology, and drug discovery. This technical guide provides an in-depth overview of the known chemical properties and solubility of this compound, presenting data in a structured format and outlining relevant experimental methodologies.

Chemical Properties

This compound is characterized by a complex tricyclic eremophilane skeleton. Its identity and purity are typically determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₂O₅PubChem CID 101316760[2]
Molecular Weight 306.4 g/mol PubChem CID 101316760[2]
Appearance White solidAdipogen[1]
Purity ≥98% (as determined by HPLC and NMR)Adipogen[1]
CAS Number 62445-06-1Adipogen

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. This compound is generally soluble in several common organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) SolubleAdipogen[1]
Methanol SolubleAdipogen[1]
Chloroform SolubleAdipogen[1]
Dichloromethane SolubleAdipogen[1]

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The determination of precise solubility values would require specific experimental investigation.

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties and solubility of this compound are not widely published. However, standard laboratory methodologies can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of solid this compound.

Methodology:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

Determination of Solubility (Qualitative and Quantitative)

Qualitative Solubility:

  • To a small, known amount of this compound (e.g., 1 mg) in a vial, a small volume (e.g., 100 µL) of the solvent to be tested is added.

  • The mixture is vortexed or agitated to facilitate dissolution.

  • Visual observation is used to determine if the compound has dissolved completely. If it dissolves, it is considered soluble.

Quantitative Solubility (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry. This concentration represents the solubility of the compound in that solvent at that temperature.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

Storage Recommendations:

  • Long-term storage: -20°C.

  • Short-term storage: +4°C.

  • Solutions of this compound should be stored at -20°C in the dark.

  • The compound is stable for at least two years after receipt when stored at -20°C.

Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, would be necessary to fully characterize its degradation pathways.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a fungal secondary metabolite like this compound.

G Workflow for Solubility Determination of this compound cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis (Shake-Flask Method) cluster_data Data Analysis A Obtain pure this compound sample C Add small amount of solvent to known mass of this compound A->C B Select a panel of solvents B->C D Vortex and visually inspect for dissolution C->D E Categorize as 'soluble', 'partially soluble', or 'insoluble' D->E F Prepare supersaturated solution E->F For soluble solvents G Equilibrate at constant temperature with agitation F->G H Filter to remove undissolved solid G->H I Analyze filtrate concentration (e.g., by HPLC) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J K Report solubility data with temperature J->K

Caption: A flowchart outlining the key steps for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and solubility of this compound. While basic physicochemical data and qualitative solubility are known, further research is required to establish a more comprehensive quantitative solubility profile and to fully elucidate its stability and degradation pathways. The experimental protocols and workflows described herein provide a framework for researchers to conduct such investigations, which are essential for the potential development and application of this fungal secondary metabolite.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Eremofortin A from Penicillium roqueforti Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eremofortin A is a sesquiterpene secondary metabolite produced by various fungi, most notably Penicillium roqueforti, the fungus used in the production of blue cheese. As a precursor to the mycotoxin PR toxin, the efficient extraction and purification of this compound are crucial for research in toxicology, pharmacology, and drug development. These application notes provide a detailed protocol for the extraction of this compound from P. roqueforti mycelium, followed by a multi-step purification strategy involving silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and drug development professionals, with a focus on achieving high purity and yield. Quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is part of the eremophilane family of sesquiterpenoids and is a direct biosynthetic precursor to other notable secondary metabolites, including Eremofortin B, C, and the toxic PR toxin. The study of this compound and its derivatives is essential for understanding the biosynthetic pathways of these compounds and for evaluating their biological activities. This document outlines a robust and reproducible protocol for the isolation and purification of this compound from fungal mycelium.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the extraction and purification process. These values are based on typical laboratory-scale preparations from P. roqueforti cultures.

Table 1: Production and Extraction Yield of this compound

ParameterValueUnitNotes
Fungal Culture Volume1LP. roqueforti grown in stationary culture
Mycelial Dry Weight5-10gVaries with culture conditions and duration
Crude Chloroform Extract200-500mg
This compound in Crude Extract15-30mgEstimated by analytical HPLC

Table 2: Purification Efficiency of this compound

Purification StepStarting Material (mg this compound)Elution SolventsThis compound Recovered (mg)Yield (%)Purity (%)
Silica Gel Chromatography (Step 1) 25Chloroform:Methanol (98:2, v/v)20~80~70
Preparative HPLC (Step 2) 20Isocratic Acetonitrile:Water15~75>98
Overall Yield 25-15~60>98

Experimental Protocols

Fungal Culture and Mycelium Harvesting
  • Inoculation and Incubation: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) with spores of a high-yielding Penicillium roqueforti strain. Incubate in stationary culture at 25°C in the dark for 14-21 days to allow for sufficient mycelial growth and secondary metabolite production.

  • Harvesting: Separate the mycelial mats from the culture broth by filtration through cheesecloth or a similar filter.

  • Washing: Wash the harvested mycelium thoroughly with deionized water to remove any remaining medium components.

  • Drying (Optional but Recommended): For quantitative analysis of production, the mycelium can be dried in an oven at a temperature not exceeding 60°C to a constant weight. For extraction, fresh or frozen mycelium can be used.

Extraction of this compound from Mycelium
  • Homogenization: Homogenize the fresh or thawed mycelial mass in deionized water (e.g., for every 10 g of wet mycelium, use 50 mL of water) using a high-speed blender for 1-2 minutes to disrupt the fungal cells.

  • Solvent Extraction:

    • Transfer the homogenate to a flask and add chloroform at a ratio of 2:1 to the volume of water used for homogenization (e.g., 100 mL of chloroform for 50 mL of aqueous homogenate).

    • Agitate the mixture on a shaker at room temperature for at least 1 hour to ensure thorough extraction of the lipophilic secondary metabolites into the chloroform phase.

  • Phase Separation: Separate the chloroform phase from the aqueous phase and mycelial debris. This can be achieved by centrifugation followed by decantation or by using a separatory funnel.

  • Concentration: Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude extract containing this compound and other metabolites.

Purification of this compound

The purification of this compound from the crude extract is a two-step process involving initial clean-up by silica gel column chromatography followed by high-purity isolation using preparative HPLC.

  • Column Packing: Prepare a silica gel (60 Å, 70-230 mesh) column in a suitable glass column. The amount of silica should be approximately 50 times the weight of the crude extract. Pack the column using chloroform as the slurry solvent.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of chloroform:methanol (98:2, v/v) .[1] This step is crucial for removing highly polar impurities that could interfere with subsequent HPLC purification.

  • Fraction Collection: Collect fractions and monitor the elution of this compound and related compounds by thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing this compound and evaporate the solvent to yield a partially purified extract.

  • System Preparation: Use a preparative HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase for the separation of eremophilane sesquiterpenes is an isocratic mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs, but a starting point of 60:40 (acetonitrile:water, v/v) is recommended.

  • Sample Preparation: Dissolve the partially purified extract from the silica gel step in the mobile phase.

  • Injection and Separation: Inject the sample onto the preparative HPLC column and perform the separation under isocratic conditions. Monitor the eluent using a UV detector at a wavelength of 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Final Product Preparation: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_culture Fungal Culture & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_silica Step 1: Silica Gel Chromatography cluster_hplc Step 2: Preparative HPLC Culture P. roqueforti Culture Harvest Harvest Mycelium Culture->Harvest Wash Wash Mycelium Harvest->Wash Homogenize Homogenize Mycelium in Water Wash->Homogenize Solvent_Extract Chloroform Extraction Homogenize->Solvent_Extract Concentrate Evaporate Chloroform Solvent_Extract->Concentrate Crude_Extract Crude Extract Concentrate->Crude_Extract Silica_Column Silica Gel Column (Eluent: Chloroform:Methanol 98:2) Crude_Extract->Silica_Column Partially_Pure Partially Purified this compound Silica_Column->Partially_Pure Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water) Partially_Pure->Prep_HPLC Pure_EA Pure this compound (>98%) Prep_HPLC->Pure_EA

Caption: Workflow for this compound extraction and purification.

Conclusion

This protocol provides a comprehensive guide for the extraction and purification of this compound from Penicillium roqueforti mycelium. By following this multi-step procedure, researchers can obtain high-purity this compound suitable for a variety of scientific applications. The combination of solvent extraction, silica gel chromatography, and preparative HPLC ensures the effective removal of impurities and the isolation of the target compound with a good overall yield. Careful monitoring of each step with appropriate analytical techniques is recommended to achieve the best results.

References

Application Note: Eremofortin A as a Standard for Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eremofortin A is a secondary metabolite produced by the fungus Penicillium roqueforti, a species commonly used in the production of blue cheeses.[1][2] As a member of the eremophilane sesquiterpenoid class of compounds, this compound is structurally related to other mycotoxins produced by this fungus, such as PR toxin and Eremofortin C.[2][3] The presence and concentration of these mycotoxins are of significant interest in food safety and quality control, as well as in toxicological research. Accurate quantitative analysis of these compounds is crucial, and the availability of a reliable analytical standard is paramount. This application note provides a detailed protocol for the use of this compound as a standard for the quantitative analysis of mycotoxins using High-Performance Liquid Chromatography (HPLC).

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.

PropertyValueSource
Molecular Formula C17H22O5[1][2]
Molecular Weight 306.4 g/mol [1][2]
CAS Number 62445-06-1[2]
Appearance White solid[2]
Purity ≥98% (HPLC, NMR)[2]
Solubility Soluble in DMSO, methanol, chloroform, or dichloromethane.[2]

Storage and Stability

Proper storage of the this compound standard is critical to maintain its integrity and ensure the accuracy of analytical results.

ConditionDurationRecommendations
Long-Term Storage At least 2 yearsStore at -20°C.[2]
Short-Term Storage Store at +4°C.[2]
Working Solutions Store solutions at -20°C in the dark.[2]

Experimental Protocol: Quantitative Analysis of this compound by HPLC

This protocol outlines the procedure for the preparation of this compound standard solutions and their analysis using HPLC.

3.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Chloroform, HPLC grade

  • n-Hexane, HPLC grade

  • Tetrahydrofuran, HPLC grade

  • Methanol, HPLC grade

  • Volumetric flasks (various sizes)

  • Micropipettes

  • HPLC system with a UV detector

  • Microporasil 10-µm silica gel column (4 mm ID x 30 cm) or equivalent

3.2. Preparation of Standard Solutions

3.2.1. Stock Standard Solution (0.5 mg/mL)

  • Accurately weigh approximately 5 mg of this compound standard.

  • Dissolve the weighed standard in a 10 mL volumetric flask using chloroform.

  • Ensure the standard is completely dissolved by vortexing or sonicating if necessary.

  • Bring the solution to volume with chloroform.

  • This stock solution can be stored at -20°C in the dark.

3.2.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3.3. HPLC System and Conditions

The following HPLC conditions have been shown to be effective for the separation and quantification of this compound.[4][5]

ParameterCondition 1Condition 2
Mobile Phase n-hexane:tetrahydrofuran (75:25, v/v)Chloroform
Flow Rate 1.5 mL/min2.0 mL/min
Column Microporasil 10-µm silica gel (4 mm ID x 30 cm)Microporasil 10-µm silica gel (4 mm ID x 30 cm)
Detector UV at 254 nmUV at 254 nm
Injection Volume 10-20 µL10-20 µL

3.4. Calibration Curve Generation

  • Inject each working standard solution into the HPLC system.

  • Record the peak area for this compound at its characteristic retention time.

  • Plot a calibration curve of peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥0.99 for an acceptable calibration.

3.5. Sample Analysis

  • Prepare sample extracts using an appropriate extraction method. A common method involves extraction with chloroform.[5]

  • Inject the sample extract into the HPLC system under the same conditions used for the standards.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating the peak area from the calibration curve.

Workflow and Signaling Pathways

4.1. Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound in a sample using an external standard method.

G cluster_prep Standard and Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Calibrate Generate Calibration Curve Working->Calibrate Sample Obtain Sample Extract Extract Mycotoxins Sample->Extract Analyze Analyze Sample Extract Extract->Analyze HPLC HPLC System Quantify Quantify using Calibration Curve Calibrate->Quantify Identify Identify Peak by Retention Time Analyze->Identify Identify->Quantify Result Report Concentration Quantify->Result G FPP Farnesyl Pyrophosphate Eremophilane Eremophilane Intermediate FPP->Eremophilane Cyclization & Rearrangement EC Eremofortin C Eremophilane->EC Multiple Steps EA This compound Eremophilane->EA Biosynthetic Steps PR PR Toxin EC->PR Oxidation (Alcohol Dehydrogenase)

References

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of Eremofortin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. While its more notorious relative, PR toxin, has been the subject of toxicological studies, the cytotoxic profile of this compound remains less characterized. Understanding the potential toxicity of this compound is crucial for risk assessment in food safety and for exploring its potential pharmacological applications. These application notes provide a framework for assessing the in vitro cytotoxicity of this compound using established and reliable cell-based assays.

Due to the limited publicly available data on the specific cytotoxicity of this compound, this document outlines generalized protocols for key cytotoxicity assays that can be adapted for its evaluation. The provided data from related compounds, such as PR toxin, can serve as a preliminary reference for experimental design.

Data Presentation: Cytotoxicity of Structurally Related Compounds

CompoundCell LineAssayIncubation TimeIC50 ValueReference
PR ToxinHuman intestinal epithelial (Caco-2)ResazurinNot Specified1–13 µg/mL[3]
PR ToxinHuman intestinal epithelial (Caco-2)Not Specified48 hours>12.5 µM[4]
PR ToxinHuman monocytic immune (THP-1)Not Specified48 hours0.83 µM[4]

Note: The provided data is for PR toxin, not this compound. These values should be used as a guide for designing dose-response experiments for this compound, starting with a broad concentration range.

Experimental Protocols

Herein are detailed protocols for three common in vitro cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Caspase-3 Activity. These assays measure different aspects of cell death—metabolic activity, membrane integrity, and apoptosis execution, respectively—providing a comprehensive assessment of cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is a hallmark of cytotoxicity and cytolysis.

Principle: The amount of LDH released into the culture medium is proportional to the number of dead or damaged cells.

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium (serum-free medium is often recommended during the assay to avoid interference from LDH in serum)

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, which can be quantified.

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • 96-well microplates (clear for colorimetric, black for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 24-well) at an appropriate density and treat with this compound for the desired time.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit. This is typically done on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase-3 activity.

  • Caspase-3 Reaction: In a 96-well plate, add a standardized amount of protein lysate from each sample. Add the caspase-3 substrate and reaction buffer from the kit.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Signal Measurement: Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, with appropriate excitation/emission wavelengths) using a microplate reader.

  • Data Analysis: The caspase-3 activity is proportional to the signal intensity. Results are often expressed as fold-change in activity compared to the untreated control.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep This compound Preparation treatment Treatment with this compound compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3 Assay incubation->caspase readout Plate Reading (Absorbance/Fluorescence) mtt->readout ldh->readout caspase->readout calculation Calculation of % Viability / % Cytotoxicity readout->calculation ic50 IC50 Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity assays.

Generalized Apoptosis Signaling Pathways

The precise molecular mechanism of this compound-induced cytotoxicity is currently unknown. However, many cytotoxic compounds induce cell death through the activation of apoptotic signaling pathways. The following diagram illustrates the two major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases. Further research is required to determine which, if any, of these pathways are activated by this compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2 Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA damage, ER stress) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized extrinsic and intrinsic apoptosis pathways.

Conclusion

These application notes provide a comprehensive guide for researchers to begin assessing the in vitro cytotoxicity of this compound. By employing a multi-assay approach, a more complete understanding of the compound's effects on cell viability, membrane integrity, and apoptosis can be achieved. Due to the current lack of specific data for this compound, it is recommended to perform dose-response and time-course experiments to establish its cytotoxic profile. The provided protocols and diagrams serve as a foundational resource for these investigations. Further research is warranted to elucidate the specific molecular mechanisms underlying the biological activities of this compound.

References

Application of Eremofortin A in Elucidating Mycotoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Eremofortin A is a key intermediate in the biosynthetic pathway of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The study of this compound provides a critical window into understanding the complex enzymatic processes and genetic regulation of mycotoxin production. Its position in the pathway makes it an ideal target for monitoring pathway flux, identifying enzymatic activities, and for genetic manipulation studies aimed at controlling mycotoxin contamination in food and feed.

The biosynthetic route to PR toxin begins with the cyclization of farnesyl diphosphate to the sesquiterpene aristolochene.[1] A series of oxidation steps, catalyzed by enzymes including P450 monooxygenases, converts aristolochene into Eremofortin B.[1] this compound is then formed from Eremofortin B through the addition of an acetyl group by an acetyltransferase.[1] Subsequently, this compound is oxidized to Eremofortin C, which is the direct precursor to the toxic aldehyde, PR toxin.[2][3] This final conversion is catalyzed by an eremofortin C oxidase.[2] The gene cluster responsible for this pathway, denoted as the prx cluster, has been identified and characterized, providing genetic targets for studying the role of this compound.[2][4]

By analyzing the accumulation of this compound and other intermediates, researchers can gain insights into the efficiency of each enzymatic step. For instance, the accumulation of this compound in certain fungal strains or under specific culture conditions can indicate a bottleneck in the conversion to Eremofortin C, providing valuable information about the activity of the responsible oxidase. Furthermore, gene knockout or silencing studies targeting the enzymes upstream or downstream of this compound can help to definitively establish their function and the flow of the biosynthetic pathway.[4]

The quantitative analysis of this compound, alongside PR toxin and other pathway intermediates, is crucial for these studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the separation and quantification of these compounds.[5][6]

Quantitative Data

The following tables summarize the production of this compound and related metabolites in Penicillium roqueforti cultures over time. This data is essential for understanding the kinetics of the biosynthetic pathway.

Table 1: Production of Eremofortins and PR Toxin by P. roqueforti Strain B in Roux-bottle Culture [6]

Time (days)This compound (mg/bottle)Eremofortin B (mg/bottle)Eremofortin C (mg/bottle)PR Toxin (mg/bottle)
40.51.02.01.5
71.52.54.05.0
102.03.03.011.0
141.01.51.08.0
21< 0.5< 0.5< 0.54.0

Table 2: Production of Eremofortin C and PR Toxin by P. roqueforti NRRL 849 Strain [6]

Time (days)Eremofortin C (mg/bottle)PR Toxin (mg/bottle)
41.00.5
73.02.0
105.06.0
142.04.0
21< 0.51.5

Experimental Protocols

Protocol 1: Culturing Penicillium roqueforti for Mycotoxin Production

Objective: To cultivate P. roqueforti under conditions suitable for the production of this compound and PR toxin.

Materials:

  • Penicillium roqueforti strain (e.g., NRRL 849)

  • Potato Dextrose Agar (PDA) slants

  • Roux bottles

  • Liquid culture medium (e.g., Potato Dextrose Broth or a defined synthetic medium)

  • Sterile water

  • Incubator

Procedure:

  • Maintain the P. roqueforti strain on PDA slants.

  • Prepare a spore suspension by washing the surface of a mature PDA slant with sterile water.

  • Inoculate Roux bottles containing the liquid culture medium with the spore suspension.

  • Incubate the cultures as stationary cultures in the dark at 25°C for a period of up to 21 days.[6]

  • Harvest the mycelium and culture medium at desired time points for metabolite analysis.

Protocol 2: Extraction of Eremofortins and PR Toxin from Culture

Objective: To extract this compound and related mycotoxins from both the fungal mycelium and the liquid culture medium.

Materials:

  • Fungal culture (mycelium and medium)

  • Chloroform

  • Waring blender

  • Shaking agitator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mycelium Extraction:

    • Separate the mycelial mat from the culture medium by filtration.

    • Wash the mycelium with demineralized water.

    • Homogenize the mycelial mat in water using a Waring blender.

    • Extract the homogenized mycelium with chloroform for 1 hour on a shaking agitator.[6]

    • Collect the chloroform phase.

  • Medium Extraction:

    • Extract the culture medium three times with an equal volume of chloroform.[6]

    • Pool the chloroform phases.

  • Concentration:

    • Evaporate the chloroform extracts to dryness using a rotary evaporator.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., chloroform or methanol) for analysis.

Protocol 3: HPLC Analysis of this compound and PR Toxin

Objective: To separate and quantify this compound and PR toxin in the extracted samples.

Materials:

  • HPLC system with a UV detector

  • Silica gel column (e.g., Microporasil 10-µm, 4 mm ID by 30 cm)[6]

  • Mobile phase: Chloroform or a mixture of n-hexane and tetrahydrofuran (e.g., 75:25, vol/vol)[6]

  • Standards of this compound, Eremofortin B, Eremofortin C, and PR toxin

  • Sample extracts

Procedure:

  • Instrument Setup:

    • Equilibrate the HPLC system with the chosen mobile phase.

    • Set the flow rate (e.g., 1.5-2.0 ml/min).[6]

    • Set the UV detector to a wavelength of 254 nm.[6]

  • Calibration:

    • Prepare a series of standard solutions of this compound, B, C, and PR toxin of known concentrations.

    • Inject the standard solutions to generate a calibration curve based on peak height or area.

  • Sample Analysis:

    • Inject a known volume (e.g., 10 µl) of the sample extract onto the HPLC column.[6]

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks corresponding to this compound and PR toxin by comparing their retention times with those of the standards.

    • Quantify the amount of each compound in the sample by comparing the peak height or area to the calibration curve.

Visualizations

PR_Toxin_Biosynthesis FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase (prx2/ari1) Intermediate1 Oxidized Intermediates Aristolochene->Intermediate1 P450 Monooxygenases EremofortinB Eremofortin B Intermediate1->EremofortinB EremofortinA This compound EremofortinB->EremofortinA Acetyltransferase (prx5) EremofortinC Eremofortin C EremofortinA->EremofortinC Oxidase (prx1) PR_Toxin PR Toxin EremofortinC->PR_Toxin Eremofortin C Oxidase (prx?)

Caption: Biosynthetic pathway of PR toxin from FPP.

Experimental_Workflow Culture 1. P. roqueforti Culture Extraction 2. Metabolite Extraction (Mycelium & Medium) Culture->Extraction Analysis 3. HPLC Analysis Extraction->Analysis Quantification 4. Quantification of This compound & PR Toxin Analysis->Quantification Data_Interpretation 5. Data Interpretation & Pathway Analysis Quantification->Data_Interpretation

References

Application Notes and Protocols: Synthesis of Eremofortin A Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin A, a sesquiterpene lactone belonging to the eremophilane family, has garnered interest for its potential biological activities. To explore and optimize its therapeutic potential, the synthesis and evaluation of a diverse library of its derivatives are crucial. This document provides detailed protocols for the semi-synthesis of this compound ester and amide derivatives, designed for structure-activity relationship (SAR) studies. The protocols are adapted from established methods for the modification of structurally related eremophilane sesquiterpenes. Furthermore, a summary of cytotoxicity data for various eremophilane derivatives is presented to guide the design of novel analogs with enhanced potency and selectivity.

Introduction

This compound is a secondary metabolite produced by various fungi, including Penicillium roqueforti. Its complex chemical structure, featuring a bicyclic eremophilane core, presents multiple sites for chemical modification. By systematically altering the functional groups on the this compound scaffold, researchers can probe the molecular determinants of its biological activity. This process, known as a structure-activity relationship (SAR) study, is fundamental in medicinal chemistry for the development of new drug candidates with improved efficacy and reduced toxicity. This application note focuses on the derivatization of the carboxylic acid functionality presumed to be available on a modified this compound backbone, a common strategy in the SAR-guided optimization of natural products.

Data Presentation: Cytotoxicity of Eremophilane Sesquiterpene Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of a series of eremophilane sesquiterpene derivatives against various human cancer cell lines. This data, gathered from published literature, provides a valuable starting point for understanding the SAR of this class of compounds and for prioritizing synthetic targets.

CompoundR GroupMDA-MB-435 (μM)SMMC-7721 (μM)A549 (μM)SW480 (μM)CNE-2 (μM)
1 (07H239-A) -H13.410.711.212.19.8
2 -CH2CH2OH8.97.59.18.27.9
3 -CH2CH2CH2OH7.26.88.57.66.5
4 -CH2CH(CH3)25.44.96.35.84.7
5 -CH2Ph3.12.84.53.92.5
6 -CH2(4-Cl-Ph)1.51.22.81.91.1
7 -CH2(4-F-Ph)2.31.93.52.71.8
8 -CH2(4-CH3-Ph)4.23.85.14.63.3
9 -CH2(4-OCH3-Ph)6.85.97.26.55.1
10 -CH2CH2Ph4.94.15.85.23.9

Data adapted from a study on 07H239-A, an eremophilane sesquiterpene structurally related to modified this compound.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of this compound ester and amide derivatives. These are based on standard organic synthesis techniques and methodologies reported for similar natural products. Researchers should adapt these protocols based on the specific properties of their starting materials and target derivatives.

Protocol 1: General Procedure for the Synthesis of this compound Ester Derivatives

This protocol outlines the esterification of the carboxylic acid functionality of a modified this compound core using an alcohol and a coupling agent.

Materials:

  • Modified this compound (containing a carboxylic acid) (1 equivalent)

  • Alcohol (R-OH) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the modified this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the corresponding alcohol (1.2 eq) and DMAP (0.2 eq) to the solution.

  • In a separate flask, dissolve DCC (1.5 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ester derivative.

  • Characterize the final product by spectroscopic methods (e.g., NMR, MS, IR).

Protocol 2: General Procedure for the Synthesis of this compound Amide Derivatives

This protocol describes the amidation of the carboxylic acid functionality of a modified this compound core using an amine and a coupling agent.

Materials:

  • Modified this compound (containing a carboxylic acid) (1 equivalent)

  • Amine (R-NH2) (1.2 equivalents)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the modified this compound (1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the corresponding amine (1.2 eq) and DIPEA (3 eq) to the solution.

  • Add BOP reagent (1.5 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amide derivative.

  • Characterize the final product by spectroscopic methods (e.g., NMR, MS, IR).

Visualizations

Diagram 1: Synthetic Workflow for this compound Derivatives

Synthesis_Workflow Eremofortin_A This compound (Natural Product) Modified_EA Modified this compound (with -COOH group) Eremofortin_A->Modified_EA Esterification Esterification (Protocol 1) Modified_EA->Esterification Amidation Amidation (Protocol 2) Modified_EA->Amidation Alcohol Alcohol (R-OH) Alcohol->Esterification Amine Amine (R-NH2) Amine->Amidation Ester_Derivative Ester Derivative Esterification->Ester_Derivative Amide_Derivative Amide Derivative Amidation->Amide_Derivative Biological_Evaluation Biological Evaluation (e.g., Cytotoxicity Assays) Ester_Derivative->Biological_Evaluation Amide_Derivative->Biological_Evaluation SAR_Analysis SAR Analysis Biological_Evaluation->SAR_Analysis

Caption: Synthetic workflow for generating this compound derivatives.

Diagram 2: Logical Relationships in SAR Studies

SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity Structure This compound Core Modification_Site Modification Site (-COOH) Structure->Modification_Site Derivative_Type Derivative Type (Ester vs. Amide) Modification_Site->Derivative_Type Substituent_Properties Substituent Properties (Size, Electronics, Lipophilicity) Derivative_Type->Substituent_Properties SAR Structure-Activity Relationship Substituent_Properties->SAR Potency Potency (e.g., IC50) Selectivity Selectivity (Cancer vs. Normal Cells) SAR->Potency SAR->Selectivity

Caption: Key relationships explored in SAR studies of this compound derivatives.

Conclusion

The protocols and data presented herein provide a framework for the rational design and synthesis of novel this compound derivatives. By systematically exploring the chemical space around the eremophilane scaffold, researchers can identify key structural features that govern biological activity. The provided cytotoxicity data for related compounds offers initial guidance for selecting promising modifications. Successful implementation of these SAR studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products. Researchers are encouraged to meticulously characterize all synthesized compounds and to perform comprehensive biological evaluations to build a robust understanding of their structure-activity relationships.

Application Note: Analytical Techniques for the Detection of Eremofortin A in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eremofortin A is a secondary metabolite produced by several fungal species, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses. It belongs to the eremophilane sesquiterpenoid group of compounds. While not as toxic as its closely related derivative, PR toxin, this compound is a direct precursor in the PR toxin biosynthetic pathway.[1][2] The presence and concentration of this compound can be an indicator of the potential for PR toxin production, making its detection crucial for food safety assessments and in the quality control of dairy products. Furthermore, understanding the profile of secondary metabolites like this compound is vital in fungal biotechnology and drug discovery.

This document provides detailed protocols for the extraction and analysis of this compound from complex matrices such as cheese, utilizing modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The detection of mycotoxins and related fungal metabolites in complex food matrices presents significant analytical challenges due to low concentration levels and the presence of interfering compounds like fats and proteins.[3] High-sensitivity and high-selectivity methods are therefore required.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a robust technique for the quantification of organic molecules. It has been successfully used for the resolution of this compound, B, C, and PR toxin.[4] While reliable, it may lack the sensitivity and specificity required for trace-level detection in highly complex samples compared to mass spectrometry.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for mycotoxin analysis.[6] Its high selectivity, operating in Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and accurate quantification of target analytes even in the presence of significant matrix interference.[7] This technique offers superior sensitivity, enabling detection at parts-per-billion (ppb or µg/kg) levels.[5]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from High-Fat Cheese Matrix

This protocol is a comprehensive method adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and lipid-removal workflows for mycotoxin analysis in cheese.[3][8]

Objective: To extract this compound from a cheese matrix and remove interfering lipids prior to instrumental analysis.

Materials:

  • Homogenized cheese sample

  • 50 mL polypropylene centrifuge tubes

  • Deionized water

  • Acetonitrile (ACN) with 2% formic acid

  • QuEChERS salts (e.g., 4 g MgSO₄, 1.5 g NaCl)

  • Lipid-removal cartridges (e.g., Agilent Captiva EMR—Lipid)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 85:15, 5 mM ammonium formate:acetonitrile)

  • Vortex mixer and sonicator

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 2.0 g of homogenized cheese sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and let the sample soak for 5-10 minutes to ensure proper hydration.

  • Extraction:

    • Add 10 mL of acetonitrile with 2% formic acid to the tube.

    • Shake vigorously (e.g., using a Geno/Grinder or a rotary shaker) for 20 minutes to ensure thorough extraction of the analyte into the organic phase.[3]

  • Salting-Out (Liquid-Liquid Partitioning):

    • Add QuEChERS salts (4 g MgSO₄, 1.5 g NaCl) to the tube.[3]

    • Shake vigorously for 2 minutes. The salts induce phase separation between the aqueous and acetonitrile layers.

    • Centrifuge the sample at 5,000 rpm for 5 minutes to pellet the solid cheese material and clarify the supernatant.

  • Lipid Removal (Clean-up):

    • Carefully transfer the acetonitrile supernatant (top layer) to a clean tube.

    • Pass the extract through a lipid-removal cartridge (e.g., Captiva EMR—Lipid). This step combines size exclusion and hydrophobic interactions to selectively remove lipids while allowing the mycotoxins to pass through.[3]

    • Apply a gentle vacuum to ensure the entire extract passes through the cartridge.

  • Drying and Reconstitution:

    • Transfer a measured aliquot (e.g., 1.25 mL) of the cleaned eluent to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 200 µL of the reconstitution solvent (e.g., 85:15, 5 mM ammonium formate:acetonitrile).[3]

    • Vortex and sonicate briefly to ensure the complete dissolution of the analytes.

  • Final Step: Transfer the reconstituted sample into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the conditions for the sensitive detection and quantification of this compound using a modern LC-MS/MS system.

Objective: To quantitatively analyze the extracted this compound.

Instrumentation & Reagents:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).[6]

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Authentic this compound analytical standard for tuning and calibration.

Procedure:

  • LC Separation:

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      • 0.0 min: 95% A, 5% B

      • 1.0 min: 95% A, 5% B

      • 8.0 min: 5% A, 95% B

      • 9.0 min: 5% A, 95% B

      • 9.1 min: 95% A, 5% B

      • 12.0 min: 95% A, 5% B (Column re-equilibration)

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: The specific precursor and product ions for this compound must be determined by infusing a standard solution. For this compound (C₂₃H₃₀O₆, MW: 418.5), the protonated molecule [M+H]⁺ at m/z 419.2 would be selected as the precursor ion. Two or three characteristic product ions would be identified for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard in the reconstitution solvent, covering the expected concentration range.

    • Process the data using the instrument's quantification software (e.g., Agilent MassHunter). A linear regression fit with 1/x² weighting is commonly used.[3]

Quantitative Data and Method Performance

While specific validated performance data for this compound is not widely published, the tables below summarize typical performance characteristics for other mycotoxins analyzed in cheese matrices using similar LC-MS/MS methodologies. This data serves as a benchmark for the expected performance of the described protocols.

Table 1: LC-MS/MS Method Performance for Mycotoxins in Cheese

Mycotoxin Matrix LOQ (ng/kg or µg/kg) Recovery (%) RSD (%) Citation
Aflatoxin M1 Sheep/Goat/Buffalo Cheese 2.0 ng/kg 85-98 < 10 [9]
Sterigmatocystin Sheep/Goat/Buffalo Cheese 1.0 ng/kg 82-95 < 12 [9]
Mycophenolic Acid Blue Mould Cheese 5 µg/kg 96-143 2.3-12.1 [5]

| Roquefortine C | Blue Mould Cheese | 5 µg/kg | 96-143 | 2.3-12.1 |[5] |

Table 2: Example Validation Parameters for a Multi-Mycotoxin Method in Cheese

Parameter Blue Cheese Parmesan Cheese Citation
Recovery (%) 70.7 - 111.8 71.4 - 109.5 [3]
Precision (RSD %) < 20 < 20 [3]
LOD (ng/g) 0.25 - 0.5 0.25 - 0.5 [3]

| LOQ (ng/g) | 0.5 - 1.0 | 0.5 - 1.0 |[3] |

Note: Data presented is for a range of mycotoxins and illustrates typical method performance.

Visualized Workflows and Pathways

G cluster_pathway Biosynthetic Relationship of Eremofortins FPP Farnesyl Pyrophosphate EC Eremofortin C (Alcohol) FPP->EC Multiple Steps EA This compound (Intermediate) EC->EA Biotransformation PRT PR Toxin (Aldehyde) EC->PRT Oxidation (Alcohol Dehydrogenase)

Caption: Proposed biosynthetic pathway from Eremofortin C to PR Toxin.

Caption: Experimental workflow for this compound analysis in cheese.

References

Protocol for Culturing Penicillium roqueforti for Eremofortin A Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. As a precursor to PR toxin, it holds significant interest for researchers studying mycotoxin biosynthesis, regulation, and potential pharmacological applications. This document provides a detailed protocol for the culture of P. roqueforti to optimize the production of this compound. The following sections outline the necessary materials, step-by-step procedures for cultivation, extraction, and quantification of this compound, and a summary of expected yields under various conditions.

Data Presentation

Table 1: Influence of Culture Conditions on Mycotoxin Production by Penicillium roqueforti

Culture ConditionParameterThis compound Yield (mg/L)Eremofortin C Yield (mg/L)PR Toxin Yield (mg/L)Roquefortine C Yield (mg/100mL)Reference
Temperature 20°CData not availableHighHigh-[1]
24°CData not availableHighHigh-[1]
pH 4.0Data not availableOptimalOptimal-[1]
Aeration Stationary CultureData not availableHigher than shakenHigher than shaken-[1]
Shaken Culture (120 rpm)Data not availableLower than stationaryLower than stationary-[1]
Medium Yeast Extract Sucrose (YES)Data not available-1.64 - 1.89 (mg/100mL)0.09 - 0.18[2]
YES + Corn ExtractData not availableSignificantly IncreasedSignificantly Increased-[1]
YES with LactoseData not available-ReducedReduced[3]
YES with Sodium LactateData not available-Further ReducedFurther Reduced[3]

Note: Specific quantitative data for this compound yield is limited in the reviewed literature. The table presents data for closely related mycotoxins, Eremofortin C and PR toxin, which are biosynthetically linked to this compound. Production of Eremofortin C is often coordinated with PR toxin production.[1]

Experimental Protocols

Culture Media Preparation

a) Yeast Extract Sucrose (YES) Agar/Broth:

This is a standard medium for the cultivation of Penicillium species and promotion of secondary metabolite production.[4]

  • Composition:

    • Yeast Extract: 20 g/L[5]

    • Sucrose: 150 g/L[5]

    • (For solid medium) Agar: 15-20 g/L

    • Optional supplements: MgSO₄, ZnSO₄, CuSO₄[4]

  • Preparation:

    • Dissolve the yeast extract and sucrose in distilled water.

    • If preparing agar, add the agar powder.

    • Autoclave at 121°C for 15 minutes.

    • Pour into sterile petri dishes (for agar) or dispense into sterile culture flasks (for broth).

b) Corn Extract Supplemented Medium:

The addition of corn extracts has been shown to significantly increase the production of eremofortins.[1]

  • Preparation of Corn Extract:

    • Soak dried corn kernels in distilled water overnight.

    • Homogenize the soaked kernels in a blender.

    • Centrifuge the homogenate to pellet solid debris.

    • Filter-sterilize the supernatant (corn extract).

  • Supplementation:

    • Aseptically add the sterile corn extract to the autoclaved YES broth to a final concentration of 10-20% (v/v). The optimal concentration may need to be determined empirically.

Inoculum Preparation and Cultivation
  • Strain Maintenance: Maintain Penicillium roqueforti cultures on Potato Dextrose Agar (PDA) slants at 4°C.

  • Spore Suspension:

    • Grow a fresh culture of P. roqueforti on a PDA plate at 25°C for 7-10 days until sporulation is evident.

    • Harvest the spores by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer.

  • Inoculation and Incubation:

    • Inoculate 100 mL of sterile YES broth (or corn extract supplemented YES broth) in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

    • Incubate the flasks under stationary conditions at 20-24°C for 10-14 days in the dark.[1]

    • Adjust the initial pH of the medium to approximately 4.0 for optimal toxin production.[1]

Extraction of this compound
  • Separation of Mycelium and Broth: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction from Culture Broth:

    • Extract the culture filtrate three times with an equal volume of chloroform in a separatory funnel.[6]

    • Pool the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator.[6]

  • Extraction from Mycelium:

    • Wash the collected mycelium with distilled water.

    • The extraction of metabolites from the mycelium can be performed, however, some compounds like PR toxin have been shown to be unstable during this process.[7][8] For this compound, it is advisable to primarily focus on the broth extract.

Quantification of this compound by HPLC
  • Sample Preparation: Redissolve the dried extract from the culture broth in a known volume of a suitable solvent for HPLC analysis, such as methanol or chloroform.

  • HPLC Conditions (based on methods for related compounds): [6][9]

    • Column: A silica gel column (e.g., µPorasil, 10 µm, 4 mm x 30 cm) is often used for the separation of eremofortins.[6]

    • Mobile Phase: A non-polar mobile phase is typically employed. A mixture of n-hexane and tetrahydrofuran (e.g., 75:25, v/v) or chloroform can be effective.[6] The optimal mobile phase composition should be determined empirically for the best separation of this compound.

    • Flow Rate: A flow rate of 1.5-2.0 mL/min is a common starting point.[6]

    • Detection: UV detection at 254 nm is suitable for these compounds.[6]

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area or height to the standard curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis media_prep Media Preparation (YES Broth +/- Corn Extract) inoculation Inoculation media_prep->inoculation inoculum_prep Inoculum Preparation (Spore Suspension) inoculum_prep->inoculation incubation Incubation (20-24°C, pH 4.0, Stationary) inoculation->incubation extraction Extraction (Chloroform) incubation->extraction hplc HPLC Quantification extraction->hplc

Caption: Experimental workflow for this compound production.

biosynthetic_pathway Proposed Biosynthetic Pathway of Eremofortins and PR Toxin FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Eremofortin_B Eremofortin B Aristolochene->Eremofortin_B Multiple Steps Eremofortin_A This compound Eremofortin_B->Eremofortin_A Shunt Product? Eremofortin_C Eremofortin C Eremofortin_B->Eremofortin_C PR_Toxin PR Toxin Eremofortin_C->PR_Toxin

Caption: Proposed biosynthetic pathway of eremofortins and PR toxin.

References

Sensitive Detection of Eremofortin A by LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eremofortin A, a mycotoxin produced by various Penicillium species, notably Penicillium roqueforti, which is used in the production of blue-veined cheeses. The method utilizes a straightforward extraction protocol followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly selective and sensitive, making it suitable for the routine monitoring of this compound in complex food matrices to ensure food safety and quality.

Introduction

This compound is a secondary metabolite produced by several fungal species of the Penicillium genus. While it is a precursor to the more toxic PR toxin, the presence and concentration of this compound itself can be an indicator of fungal growth and potential mycotoxin contamination in food products, particularly in mold-ripened cheeses.[1][2] Given the potential health risks associated with mycotoxins, sensitive and reliable analytical methods are crucial for their detection and quantification in food matrices.[3][4][5][6] LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Preparation: Extraction from Cheese Matrix

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for the extraction of this compound from cheese samples.

  • Homogenization: Weigh 5 g of a representative cheese sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of LC-MS grade water and let it stand for 10 minutes to hydrate the sample.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Homogenize the mixture using a high-speed blender for 3 minutes.

  • Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

  • Clean-up (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the acetonitrile extract onto the cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (80:20, v/v).

    • Elute this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

Multiple Reaction Monitoring (MRM) Parameters for this compound:

Based on its molecular weight of 306.4 g/mol , the protonated molecule [M+H]⁺ is selected as the precursor ion. Product ions are generated through collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound307.15247.1189.120

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

Method Performance

The developed LC-MS/MS method was validated for its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 1: Method Validation Parameters for this compound in Cheese

ParameterResult
Linearity Range 0.5 - 100 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Recovery (at 10 µg/kg) 92%
Precision (RSD, %) < 10%
Fragmentation of this compound

The selection of product ions is based on the fragmentation pattern of the this compound precursor ion. The quantifier ion (m/z 247.1) likely corresponds to the loss of acetic acid (60 Da) from the precursor ion. The qualifier ion (m/z 189.1) would result from a further fragmentation of the molecule. A detailed fragmentation analysis using high-resolution mass spectrometry would be beneficial for the complete structural elucidation of the fragment ions.

Workflow and Pathway Diagrams

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Cheese Sample (5g) homogenize Homogenization with Acetonitrile/Formic Acid sample->homogenize salt_out Salting-out (MgSO4, NaCl) homogenize->salt_out centrifuge Centrifugation salt_out->centrifuge extract Collect Supernatant centrifuge->extract spe Solid-Phase Extraction (SPE) Clean-up extract->spe evaporate Evaporation and Reconstitution spe->evaporate lcms LC-MS/MS System evaporate->lcms Inject data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G Logical Flow of the LC-MS/MS Method start Start sample_prep Sample Preparation start->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization ESI Ionization (+) lc_separation->ionization precursor_selection Precursor Ion Selection (m/z 307.15) ionization->precursor_selection fragmentation Collision-Induced Dissociation precursor_selection->fragmentation product_detection Product Ion Detection (m/z 247.1, 189.1) fragmentation->product_detection quantification Quantification product_detection->quantification end End quantification->end

Caption: Logical flow diagram of the LC-MS/MS detection method.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in complex matrices such as cheese. The detailed protocol for sample preparation and the optimized instrumental parameters allow for accurate and precise measurements at levels relevant for food safety monitoring. This method can be readily implemented in analytical laboratories for routine analysis of this compound and other related mycotoxins.

References

Application Notes and Protocols: Eremofortin A and its Role in Fungal Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eremofortin A is a sesquiterpenoid secondary metabolite produced by the fungus Penicillium roqueforti, the organism responsible for the characteristic flavor and blue veins of Roquefort cheese. In the biochemical pathway of this fungus, this compound serves as a precursor to another metabolite, PR toxin. While not used as a tool for metabolic labeling in broader studies, the biosynthesis of this compound and its conversion to PR toxin provide a case study for the application of metabolic labeling techniques to elucidate fungal metabolic pathways. These notes provide an overview of this compound's biochemical context and general protocols for studying such fungal metabolites using stable isotope labeling.

Biochemical Context of this compound

This compound is part of a family of eremophilane-type sesquiterpenes. Its biosynthesis is intricately linked to the production of PR toxin. The proposed biosynthetic pathway suggests that Eremofortin C is the direct precursor to PR toxin within the P. roqueforti cell. The chemical structures of these compounds are closely related, differing at the C-12 position where Eremofortin C has an alcohol group and PR toxin has an aldehyde group.[1][2][3] The transformation of Eremofortin C to PR toxin is an enzymatic process.[1]

Studies on the production of these metabolites over time have shown that the concentration of Eremofortin C in the culture medium decreases as the concentration of PR toxin increases, supporting the precursor-product relationship.[4] The production of this compound, B, and C, along with PR toxin, has been quantified in various strains of P. roqueforti grown on different media, with corn-based media showing high levels of toxin production.[5]

Quantitative Data on Metabolite Production

The production of this compound and related metabolites is influenced by culture conditions such as media composition, temperature, and pH. The following table summarizes typical production levels observed in stationary cultures of P. roqueforti.

MetaboliteMaximum Production (mg/Roux-bottle culture)Day of Maximum ProductionOptimal pH for ProductionOptimal Temperature for Production (°C)
This compoundVariable-~4.020-24
Eremofortin CVariablePrecedes PR Toxin peak~4.020-24
PR Toxin~1110~4.020-24

Data compiled from multiple studies on P. roqueforti metabolite production.[4][5]

Experimental Protocols

The following are generalized protocols relevant to the study of fungal secondary metabolites like this compound. These methods can be adapted for stable isotope labeling studies to trace the incorporation of precursors into these molecules.

Protocol 1: Culturing Penicillium roqueforti for Metabolite Production

Objective: To cultivate P. roqueforti under conditions suitable for the production of this compound and related metabolites.

Materials:

  • Penicillium roqueforti strain (e.g., ATCC strains)

  • Potato Dextrose Agar (PDA) slants

  • Roux bottles

  • Liquid culture medium (e.g., Czapek-Dox broth supplemented with corn steep liquor)

  • Sterile water

  • Incubator

Procedure:

  • Maintain P. roqueforti on PDA slants.

  • Prepare a spore suspension by washing the surface of a mature PDA slant with sterile water.

  • Inoculate Roux bottles containing the liquid culture medium with the spore suspension.

  • Incubate the Roux bottles as stationary cultures in the dark at 20-24°C for up to 21 days.[5]

  • Harvest the mycelium and culture medium at various time points for metabolite analysis.

Protocol 2: Extraction of this compound and Related Metabolites

Objective: To extract sesquiterpenoid metabolites from the fungal culture.

Materials:

  • P. roqueforti culture (mycelium and medium)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Separate the mycelium from the culture medium by filtration.

  • Extract the culture medium with chloroform.

  • Collect the chloroform phases and dry them over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness using a rotary evaporator to obtain the crude metabolite extract.[4]

  • The mycelium can also be extracted, though some metabolites like PR toxin may be unstable during this process.

Protocol 3: Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound, B, C, and PR toxin.

Materials:

  • Crude metabolite extract

  • HPLC system with a UV detector (254 nm)

  • Silica gel column (e.g., Microporasil 10-μm)

  • Mobile phase: Chloroform-tetrahydrofuran (75:25, vol/vol) or pure chloroform

  • Standards for this compound, B, C, and PR toxin

Procedure:

  • Dissolve the crude extract in a suitable solvent.

  • Inject a known volume of the sample onto the HPLC column.

  • Elute the metabolites with the chosen mobile phase.

  • Detect the compounds at 254 nm.

  • Quantify the metabolites by comparing the peak heights or areas with those of the standards.[4]

Protocol 4: Stable Isotope Labeling for Biosynthetic Studies

Objective: To trace the incorporation of a labeled precursor into fungal secondary metabolites.

Materials:

  • P. roqueforti culture system (as in Protocol 1)

  • Stable isotope-labeled precursor (e.g., ¹³C-labeled glucose)

  • Metabolite extraction reagents (as in Protocol 2)

  • Analytical instrument for detecting labeled compounds (e.g., LC-MS)

Procedure:

  • Prepare the fungal culture medium, replacing the standard carbon source with the ¹³C-labeled glucose.

  • Culture the fungus as described in Protocol 1.

  • Harvest the culture and extract the metabolites at desired time points (Protocol 2).

  • Analyze the extracts using LC-MS to detect the incorporation of ¹³C into this compound and other metabolites. The mass shift in the detected ions will indicate the extent of labeling.[6]

Visualizations

The following diagrams illustrate the biosynthetic relationship of this compound and the general workflow for studying fungal metabolites.

eremofortin_biosynthesis Farnesyl Pyrophosphate Farnesyl Pyrophosphate Eremophilane Intermediate Eremophilane Intermediate Farnesyl Pyrophosphate->Eremophilane Intermediate Eremofortin C Eremofortin C Eremophilane Intermediate->Eremofortin C PR Toxin PR Toxin Eremofortin C->PR Toxin Enzymatic Oxidation This compound This compound Eremofortin C->this compound Biotransformation PR Toxin->this compound Biotransformation

Caption: Proposed biosynthetic pathway of PR toxin from Eremofortin C.

metabolic_labeling_workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analysis Inoculation Inoculation Growth with Labeled Precursor Growth with Labeled Precursor Inoculation->Growth with Labeled Precursor Harvest Harvest Growth with Labeled Precursor->Harvest Separation of Mycelium and Medium Separation of Mycelium and Medium Harvest->Separation of Mycelium and Medium Solvent Extraction Solvent Extraction Separation of Mycelium and Medium->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract LC-MS Analysis LC-MS Analysis Crude Extract->LC-MS Analysis Data Interpretation Data Interpretation LC-MS Analysis->Data Interpretation

Caption: General workflow for stable isotope labeling studies of fungal metabolites.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of Eremofortin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Eremofortin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this sesquiterpenoid from Penicillium roqueforti cultures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its production in a complex mixture of structurally related secondary metabolites by Penicillium roqueforti. These challenges include:

  • Co-eluting Impurities: this compound is often produced alongside other eremofortins (B, C, D) and PR toxin, which have similar polarities and chromatographic behavior, making separation difficult.

  • Compound Instability: While information on the stability of this compound is not extensively documented, related compounds like PR toxin are known to be unstable, suggesting that this compound may also be susceptible to degradation under certain pH, temperature, or light conditions.

  • Low Yields: As with many natural products, the concentration of this compound in fungal cultures can be low, necessitating efficient extraction and purification methods to obtain sufficient quantities for research.

Q2: What are the typical impurities I should expect in my crude extract?

A2: The most common impurities in a crude extract from P. roqueforti cultures are other eremophilane-type sesquiterpenes, including Eremofortin B, Eremofortin C, and PR toxin.[1] Roquefortine and isofumigaclavine A are other alkaloids that may be present. The relative amounts of these impurities will depend on the specific strain of P. roqueforti and the culture conditions.

Q3: What is a suitable solvent for the initial extraction of this compound?

A3: Chloroform has been successfully used for the extraction of eremofortins from both the mycelium and the culture medium of P. roqueforti. The chloroform extracts are typically evaporated to dryness before further purification steps.

Q4: Which chromatographic techniques are most effective for this compound purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for the purification of this compound. Normal-phase chromatography on silica gel can also be used as an initial fractionation step. For final purification, preparative reverse-phase or normal-phase HPLC is recommended to achieve high purity.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical HPLC, typically with UV detection. Purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. For structural confirmation and to ensure no co-eluting impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield/Recovery 1. Incomplete Extraction: The extraction procedure may not be efficient in recovering all the this compound from the fungal biomass or culture medium.2. Compound Degradation: this compound may be degrading during extraction or purification due to unfavorable pH, temperature, or exposure to light.3. Suboptimal Chromatographic Conditions: The HPLC method may not be optimized for recovery, leading to loss of the compound on the column.1. Ensure thorough blending and sufficient extraction time. Consider sequential extractions with fresh solvent.2. Work at moderate temperatures, protect samples from light, and use neutral pH buffers if possible. Perform stability studies to identify degradation factors.[2]3. Optimize mobile phase composition and gradient. Ensure the column is properly conditioned and not overloaded.
Poor Resolution/Co-elution of Impurities 1. Inappropriate Stationary Phase: The chosen HPLC column may not provide sufficient selectivity for separating this compound from closely related eremofortins.2. Unoptimized Mobile Phase: The mobile phase composition and gradient may not be suitable for resolving the target compound from its impurities.3. Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.1. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl for reverse-phase; Silica, Diol for normal-phase).2. Develop a shallow gradient around the elution point of this compound. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol in reverse-phase; isopropanol vs. ethanol in normal-phase).[3][4][5]3. Reduce the injection volume or sample concentration. Consider scaling up to a larger diameter preparative column if high loading is required.[6][7][8]
Peak Tailing 1. Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with polar functional groups on this compound, causing tailing.2. Column Overload: Exceeding the column's loading capacity can lead to distorted peak shapes.[9]3. Mismatched Sample Solvent and Mobile Phase: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.1. Use an end-capped column or add a small amount of a competitive agent like triethylamine to the mobile phase in normal-phase chromatography. In reverse-phase, operate at a lower pH (e.g., with 0.1% formic acid) to suppress silanol ionization.[3][5]2. Dilute the sample or reduce the injection volume.[9]3. Dissolve the sample in the initial mobile phase whenever possible.
Peak Broadening 1. Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak dispersion.2. Column Degradation: The column may have a void at the inlet or a contaminated frit.3. High Flow Rate: A flow rate that is too high for the column dimensions and particle size can reduce efficiency.1. Use tubing with a small internal diameter and keep the length to a minimum.2. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[5][9]3. Optimize the flow rate based on the column's specifications to achieve the best balance between resolution and run time.

Experimental Protocols

Extraction of this compound from P. roqueforti

This protocol is a general guideline based on methods used for related compounds.

  • Harvesting: After cultivation, separate the mycelium from the culture broth by filtration.

  • Mycelium Extraction:

    • Homogenize the mycelial mats in a blender with deionized water.

    • Extract the homogenized mycelium with chloroform (e.g., 200 mL of chloroform for every 100 mL of water used for homogenization) for at least 1 hour with agitation.

    • Separate the chloroform phase. Repeat the extraction for exhaustive recovery.

  • Culture Medium Extraction:

    • Extract the culture medium three times with an equal volume of chloroform.

    • Combine all chloroform phases.

  • Concentration:

    • Combine all chloroform extracts (from both mycelium and medium).

    • Evaporate the chloroform under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C in the dark until further purification.

Preparative HPLC Purification of this compound

This is a model protocol that should be optimized based on analytical scale separations.

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate this compound from other metabolites. A good starting point for normal-phase HPLC is a hexane:tetrahydrofuran gradient on a silica column. For reverse-phase, a water:acetonitrile or water:methanol gradient on a C18 column can be used.

  • Scaling Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Scale the flow rate and injection volume according to the column dimensions. The scaling factor can be calculated as (ID_prep / ID_anal)² where ID is the internal diameter of the preparative and analytical columns, respectively.[6][7][8]

    • Adjust the gradient times proportionally to the change in flow rate to maintain resolution.

  • Sample Preparation:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Purification:

    • Inject the filtered sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak based on UV detection.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

    • Confirm the identity and purity of the final product using MS and NMR.

Data Presentation

The following table provides hypothetical data based on typical purification outcomes for natural products of this class to serve as a benchmark. Actual results will vary depending on the specific experimental conditions.

Purification Step Total Weight (mg) Purity of this compound (%) Yield of this compound (mg) Recovery (%)
Crude Chloroform Extract1000550100
Silica Gel Fractionation200204080
Preparative HPLC35>9834.385.8

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction cluster_1 Purification P_roqueforti_culture P. roqueforti Culture Filtration Filtration P_roqueforti_culture->Filtration Mycelium Mycelium Filtration->Mycelium Culture_Broth Culture Broth Filtration->Culture_Broth Chloroform_Extraction_Mycelium Chloroform Extraction Mycelium->Chloroform_Extraction_Mycelium Chloroform_Extraction_Broth Chloroform Extraction Culture_Broth->Chloroform_Extraction_Broth Combine_Extracts Combine Chloroform Extracts Chloroform_Extraction_Mycelium->Combine_Extracts Chloroform_Extraction_Broth->Combine_Extracts Evaporation Evaporation Combine_Extracts->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Analytical_HPLC Analytical HPLC Method Development Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Scale_Up Scale-Up to Preparative HPLC Analytical_HPLC->Scale_Up Scale_Up->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Final_Evaporation Evaporation Pooling->Final_Evaporation Pure_Eremofortin_A Pure this compound (>98%) Final_Evaporation->Pure_Eremofortin_A

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield in this compound Purification

G Start Low Yield of this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Degradation Investigate Potential Degradation Start->Check_Degradation Check_Chromatography Evaluate Chromatographic Performance Start->Check_Chromatography Incomplete_Extraction Incomplete_Extraction Check_Extraction->Incomplete_Extraction Degradation_Suspected Degradation_Suspected Check_Degradation->Degradation_Suspected Poor_Recovery Poor_Recovery Check_Chromatography->Poor_Recovery Increase_Extraction Increase extraction time/repeats End Yield Improved Increase_Extraction->End Extraction_OK Extraction is thorough Incomplete_Extraction->Increase_Extraction Yes Incomplete_Extraction->Extraction_OK No Control_Conditions Control temp, light, pH Control_Conditions->End Stability_OK Compound is stable Degradation_Suspected->Control_Conditions Yes Degradation_Suspected->Stability_OK No Optimize_Method Optimize mobile phase/gradient Optimize_Method->End Check_Overload Check for column overload Check_Overload->End Recovery_OK Recovery is good Poor_Recovery->Optimize_Method Yes Poor_Recovery->Check_Overload Yes Poor_Recovery->Recovery_OK No

Caption: Troubleshooting decision tree for low yield of this compound.

References

Stability of Eremofortin A under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Eremofortin A under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it is reported to be stable for at least two years.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound should be stored at -20°C in the dark.[1] It is advisable to prepare fresh solutions for immediate use whenever possible to minimize degradation. If storage of solutions is necessary, use airtight vials to prevent solvent evaporation and protect from light.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in several common organic solvents, including dimethyl sulfoxide (DMSO), methanol, chloroform, and dichloromethane.[1] The choice of solvent may impact the stability of the compound, so it is recommended to consult the troubleshooting guide below for more details.

Q4: Is this compound sensitive to light?

Q5: How does temperature affect the stability of this compound?

Mycotoxins, as a class of compounds, are generally considered to be relatively heat-stable.[2][3][4][5] Significant degradation often requires high temperatures, sometimes exceeding 150°C.[2][4] However, for laboratory storage and experimental use, it is crucial to avoid elevated temperatures. Long-term storage at -20°C is recommended for optimal stability.[1] For short-term handling, such as during sample preparation, it is advisable to keep the compound at controlled room temperature or on ice.

Q6: What is the expected stability of this compound at different pH values?

Specific data on the pH stability of this compound is limited. However, studies on other sesquiterpene lactones, a related class of compounds, have shown that they can be unstable at neutral to alkaline pH (pH 7.4), while exhibiting greater stability at a slightly acidic pH (pH 5.5).[6] Given this, it is prudent to assume that this compound may be susceptible to degradation in neutral or alkaline aqueous solutions. For experiments requiring aqueous buffers, it is recommended to perform preliminary stability tests at the desired pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Always store solutions at -20°C and protect from light.[1]
Loss of compound activity in aqueous buffer. pH-mediated degradation.Assess the stability of this compound in your specific buffer system. Consider using a slightly acidic buffer (e.g., pH 5.5-6.5) if compatible with your experimental design. Run a time-course experiment to determine the window of stability.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.This could be due to exposure to light, elevated temperature, or reactive solvents. Review your handling and storage procedures. Protect samples from light at all stages. Use high-purity solvents and avoid prolonged exposure to ambient conditions.
Low recovery of this compound after extraction. Degradation during the extraction process.Minimize the exposure of the sample to harsh conditions during extraction. Avoid high temperatures and strong acids or bases. If possible, perform extraction steps on ice or at reduced temperatures.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Light Condition Reported Stability
Solid-20°CDarkAt least 2 years[1]
Solution-20°CDarkUse freshly prepared solutions when possible. If stored, minimize storage time.

Table 2: Solubility of this compound

Solvent
Dimethyl sulfoxide (DMSO)
Methanol
Chloroform
Dichloromethane
Source: Adipogen[1]

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and temperature condition.

1. Materials:

  • This compound (solid)
  • High-purity solvent of choice (e.g., methanol, DMSO)
  • Amber HPLC vials with caps
  • Calibrated analytical balance
  • Volumetric flasks
  • Pipettes
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
  • Temperature-controlled incubator or chamber
  • Light-protected storage (e.g., -20°C freezer)

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Prepare test samples: Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL). Aliquot the working solution into multiple amber HPLC vials.
  • Initial Analysis (T=0): Immediately analyze three of the freshly prepared samples by HPLC to determine the initial concentration of this compound. This will serve as the baseline.
  • Storage:
  • Test Condition: Place a set of vials (in triplicate for each time point) in the desired temperature-controlled environment (e.g., 25°C for room temperature, 40°C for accelerated stability).
  • Control Condition: Store another set of vials at the recommended storage temperature (-20°C) to serve as a control.
  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve three vials from the test condition and three from the control condition.
  • HPLC Analysis: Analyze the samples by HPLC. Record the peak area of this compound.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions stock Prepare Stock Solution (e.g., 1 mg/mL) working Prepare Working Solution (e.g., 100 µg/mL) stock->working aliquot Aliquot into Amber Vials working->aliquot initial_hplc T=0 HPLC Analysis (Baseline) aliquot->initial_hplc Immediate test_storage Test Condition (e.g., 25°C or 40°C) aliquot->test_storage control_storage Control Condition (-20°C) aliquot->control_storage timepoint_hplc Time-Point HPLC Analysis data_analysis Data Analysis (% Remaining vs. Time) timepoint_hplc->data_analysis test_storage->timepoint_hplc At specified time points control_storage->timepoint_hplc At specified time points

Caption: Workflow for a basic stability study of this compound in solution.

Troubleshooting_Logic start Inconsistent Experimental Results check_solution Is the stock solution freshly prepared? start->check_solution degradation Potential Degradation of Stock Solution check_solution->degradation No check_conditions Are experimental conditions (pH, temp, light) controlled? check_solution->check_conditions Yes prepare_fresh Action: Prepare fresh solution for each experiment. degradation->prepare_fresh aliquot_store Action: Aliquot stock for single use and store at -20°C in the dark. degradation->aliquot_store environmental_factors Environmental Factors May Cause Degradation check_conditions->environmental_factors No control_env Action: Conduct stability checks under specific experimental conditions. environmental_factors->control_env

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Troubleshooting Eremofortin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low Eremofortin A production in fungal strains, particularly Penicillium roqueforti.

Frequently Asked Questions (FAQs)

Q1: My Penicillium roqueforti culture is growing well, but the this compound yield is consistently low. What are the most common causes?

A1: Low this compound production, despite healthy mycelial growth, can be attributed to several factors. The most common issues are suboptimal culture conditions. Key parameters to investigate include the composition of the culture medium, the pH of the medium, incubation temperature, and aeration. This compound is a secondary metabolite, and its production is often triggered by specific environmental cues or nutrient limitations that occur after the primary growth phase.

Q2: What is the optimal pH for this compound production?

A2: The optimal pH for the production of Eremofortin C and the related PR toxin in P. roqueforti is around 4.0. Deviations from this acidic pH can significantly impact the yield of these secondary metabolites. It is crucial to monitor and, if necessary, adjust the pH of your culture medium throughout the fermentation process.

Q3: How does temperature affect the production of this compound?

A3: Temperature is a critical factor. The highest yields of Eremofortin C and PR toxin are typically observed between 20°C and 24°C, depending on the specific strain. Operating outside of this temperature range can lead to reduced production.

Q4: Should I use stationary or shaken cultures for optimal this compound yield?

A4: Higher production of Eremofortin C and PR toxin has been observed in stationary cultures compared to cultures that are gently shaken at 120 rpm. This suggests that lower aeration might be favorable for the biosynthesis of these compounds.

Q5: Can the composition of the culture medium be a limiting factor?

A5: Absolutely. The nutrient composition of the medium plays a pivotal role. For instance, the addition of corn extracts to the culture medium has been shown to greatly increase the production of Eremofortin C and PR toxin without a significant change in mycelial dry weight. Production is also generally greater on cereals compared to legumes.

Troubleshooting Guide for Low this compound Production

This guide provides a systematic approach to identifying and resolving common issues leading to low this compound yields.

Problem 1: Consistently Low or No this compound Production
Possible Cause Troubleshooting Step
Suboptimal Culture Medium - Verify Media Composition: Ensure your medium contains the necessary nutrients. Consider supplementing with corn extract, as this has been shown to boost production. - Test Different Media: Experiment with various media formulations. A range of media such as Czapek Yeast Extract Agar (CYA), Malt Extract Agar (MEA), and Yeast Extract Sucrose (YES) agar are commonly used for P. roqueforti.
Incorrect pH - Measure and Adjust pH: Before inoculation, adjust the medium's pH to approximately 4.0. - Monitor pH During Fermentation: The fungus's metabolic activity can alter the pH. Monitor it periodically and adjust if it deviates significantly from the optimal range.
Inappropriate Temperature - Optimize Incubation Temperature: Ensure your incubator is calibrated correctly and set to a temperature between 20-24°C.
Improper Aeration - Switch to Stationary Culture: If using shaken cultures, try stationary fermentation, as this has been shown to improve yields.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum - Standardize Spore Suspension: Ensure a consistent concentration of viable spores in your inoculum for each batch. - Spore Age: While spore age (from 3 to 48 days) has not been shown to significantly affect toxin levels, maintaining a consistent age for your inoculum can help reduce variability.
Inconsistent Media Preparation - Strict Protocol Adherence: Follow a standardized protocol for media preparation to avoid batch-to-batch variations in nutrient concentrations.
Fluctuations in Environmental Conditions - Monitor and Record: Keep detailed logs of temperature, pH, and other relevant parameters for each fermentation run to identify any inconsistencies.

Data on Factors Influencing Eremofortin Production

The following tables summarize the impact of key environmental factors on the production of Eremofortin-related compounds.

Table 1: Effect of Temperature on Eremofortin C and PR Toxin Production

Temperature (°C)Relative Production Level
<20Sub-optimal
20-24Optimal
>24Sub-optimal

Table 2: Effect of pH on Eremofortin C and PR Toxin Production

pHRelative Production Level
< 3.5Sub-optimal
4.0Optimal
> 4.5Sub-optimal

Table 3: Effect of Aeration on Eremofortin C and PR Toxin Production

Culture ConditionRelative Production Level
StationaryHigher
Shaken (120 rpm)Lower

Experimental Protocols

Protocol 1: Culturing Penicillium roqueforti for this compound Production
  • Media Preparation:

    • Prepare Yeast Extract Sucrose (YES) broth (20 g/L yeast extract, 150 g/L sucrose).

    • Adjust the pH of the medium to 4.0 using HCl or NaOH.

    • Dispense the medium into appropriate culture vessels (e.g., Erlenmeyer flasks).

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation:

    • Prepare a spore suspension of P. roqueforti in sterile water containing 0.05% Tween 80 from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

    • Inoculate the YES broth with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

  • Incubation:

    • Incubate the cultures under stationary conditions at 22°C in the dark for 10-14 days.

Protocol 2: Extraction and Quantification of this compound by HPLC
  • Extraction:

    • After the incubation period, filter the culture through cheesecloth to separate the mycelium from the culture broth.

    • Extract the filtrate three times with an equal volume of chloroform.

    • Pool the chloroform extracts and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: A µPorasil 10-µm silica gel column (4 mm ID by 30 cm long) can be used.

    • Mobile Phase: An isocratic mobile phase of n-hexane-tetrahydrofuran (75:25, v/v) is a suitable starting point.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak height or area of the sample to the standard curve to determine the concentration.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is part of the eremophilane-type sesquiterpenoid pathway. It is understood that this compound is a precursor to other metabolites like Eremofortin C and PR Toxin.

EremofortinA_Biosynthesis FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase EremofortinA This compound Aristolochene->EremofortinA Oxidation Steps EremofortinB Eremofortin B EremofortinA->EremofortinB Oxidation EremofortinC Eremofortin C EremofortinB->EremofortinC Oxidation PRToxin PR Toxin EremofortinC->PRToxin Oxidation

Caption: Proposed biosynthetic pathway of this compound and related compounds.

Troubleshooting Workflow for Low this compound Production

This workflow provides a logical sequence of steps to diagnose and resolve issues with low this compound yield.

Troubleshooting_Workflow Start Low this compound Yield CheckCulture Verify Culture Conditions (Temp, pH, Aeration) Start->CheckCulture CheckMedia Analyze Media Composition Start->CheckMedia CheckInoculum Examine Inoculum Quality Start->CheckInoculum OptimizeCulture Adjust Temp (20-24°C) pH (4.0), Use Stationary Culture CheckCulture->OptimizeCulture OptimizeMedia Supplement with Corn Extract Test Alternative Media CheckMedia->OptimizeMedia OptimizeInoculum Standardize Spore Concentration and Age CheckInoculum->OptimizeInoculum ReEvaluate Re-evaluate Yield OptimizeCulture->ReEvaluate OptimizeMedia->ReEvaluate OptimizeInoculum->ReEvaluate

Caption: A systematic workflow for troubleshooting low this compound production.

Technical Support Center: Optimization of Culture Media for Enhanced Eremofortin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture media for the enhanced synthesis of Eremofortin A. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summaries to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What microorganism is used to produce this compound?

This compound is a secondary metabolite produced by the filamentous fungus Penicillium roqueforti. This species is widely known for its role in the ripening of blue cheeses.[1]

Q2: What are the key factors influencing this compound synthesis?

The production of this compound and its related compounds is significantly influenced by several culture parameters, including:

  • Temperature: The optimal temperature for producing related metabolites like Eremofortin C and PR toxin is between 20 to 24°C.[2][3]

  • pH: A slightly acidic environment with a pH of around 4.0 has been found to be optimal for the production of related toxins.[2][3]

  • Aeration: Stationary cultures have been shown to yield higher toxin production compared to shaken cultures at 120 rpm.[2][3]

  • Culture Media Composition: The addition of corn extracts to the culture medium has been observed to significantly increase the production of Eremofortin C and PR toxin.[2][3]

Q3: What is the biosynthetic relationship between this compound, Eremofortin C, and PR toxin?

This compound is structurally related to Eremofortin C and PR toxin. Time-course studies of P. roqueforti metabolite production suggest a biochemical pathway where Eremofortin C is a direct precursor to PR toxin.[4][5][6][7] Aristolochene is a likely precursor to PR toxin.[1] While the exact position of this compound in this pathway from the provided results is not explicitly detailed, its structural similarity places it within this biosynthetic family.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No this compound Yield Suboptimal culture temperature.Ensure the incubation temperature is maintained between 20-24°C.[2][3]
Incorrect pH of the culture medium.Adjust the initial pH of the medium to approximately 4.0.[2][3]
Inappropriate aeration.For higher yields, consider using stationary cultures instead of shaken cultures.[2][3]
Nutrient-poor medium.Supplement the culture medium with corn extracts, which have been shown to boost the production of related metabolites.[2][3]
Inadequate incubation time.Optimize the fermentation time by performing a time-course study to identify the peak production period.
Stalled Fermentation Poor yeast/fungal health or viability.[8]Use a fresh, high-quality inoculum of P. roqueforti.
Insufficient initial oxygen for growth.[9]While stationary cultures are better for production, ensure adequate aeration during the initial growth phase.
Nutrient limitation.Re-evaluate the composition of your culture medium for essential nutrients. Consider using statistical optimization methods like Response Surface Methodology (RSM) to identify optimal component concentrations.[10][11][12]
High Variability in Results Inconsistent experimental conditions.Strictly control all experimental parameters, including temperature, pH, inoculum size, and media composition.
Instability of the target compound during extraction.PR toxin, a related compound, has been shown to be unstable during extraction from the mycelium.[4][6] Minimize the time between harvesting and extraction and consider performing extraction at low temperatures to preserve this compound.
Presence of Unwanted Byproducts Suboptimal culture conditions favoring alternative metabolic pathways.Fine-tune culture parameters (pH, temperature, specific media components) to specifically favor the this compound biosynthetic pathway.

Quantitative Data Summary

The following table summarizes the optimal conditions for the production of Eremofortin C and PR Toxin by P. roqueforti, which can serve as a starting point for optimizing this compound synthesis.

ParameterOptimal Value/ConditionEffect
Temperature 20 - 24°CHighest levels of Eremofortin C and PR toxin production.[2][3]
pH ~ 4.0Optimum for the production of both Eremofortin C and PR toxin.[2][3]
Aeration Stationary CultureHigher toxin production compared to gently shaken cultures (120 rpm).[2][3]
Media Supplement Corn ExtractsGreatly increased the production of Eremofortin C and PR toxin.[2][3]

Experimental Protocols

Culture Media Preparation and Fermentation

This protocol is based on general methodologies for the cultivation of Penicillium roqueforti for secondary metabolite production.

  • Media Formulation: Prepare a suitable liquid medium. A common basal medium for fungi is Potato Dextrose Broth (PDB). For optimization, consider adding supplements like corn extract.

  • Sterilization: Autoclave the prepared medium at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with spores or mycelial fragments of a pure P. roqueforti culture.

  • Incubation: Incubate the cultures under stationary conditions in the dark at 25°C.[6] The optimal temperature for toxin production is around 20-24°C.[2][3]

  • Time Course: Harvest culture samples at different time points (e.g., daily or every other day) to determine the optimal incubation time for maximum this compound production.

This compound Extraction and Quantification

This protocol is adapted from methods used for related metabolites from P. roqueforti.[6]

  • Separation: Separate the mycelium from the culture broth by filtration.

  • Extraction from Culture Medium: Extract the filtered medium three times with an equal volume of chloroform.

  • Extraction from Mycelium (Optional): The mycelial mat can be blended with water and then extracted with chloroform. Note that some related compounds have shown instability during mycelial extraction.[6]

  • Concentration: Pool the chloroform phases and evaporate to dryness under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., chloroform or a mobile phase component) for analysis.

  • Quantification by HPLC:

    • Column: Use a silica gel column (e.g., Microporasil 10-µm, 4 mm ID by 30 cm long).[6]

    • Mobile Phase: An exemplary mobile phase for related compounds is chloroform-tetrahydrofuran (75:25, vol/vol).[6]

    • Detection: Use a UV detector set at 254 nm.[6]

    • Quantitation: Quantify this compound by comparing the peak height or area to a standard curve prepared with a purified this compound standard.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation & Optimization cluster_analysis Analysis Media_Prep Culture Media Preparation Sterilization Sterilization Media_Prep->Sterilization Inoculation Inoculation with P. roqueforti Sterilization->Inoculation Incubation Incubation (Stationary, 20-24°C, pH 4.0) Inoculation->Incubation Optimization Parameter Optimization (e.g., Media Components) Incubation->Optimization Iterative Process Harvesting Harvesting Optimization->Harvesting Extraction Chloroform Extraction Harvesting->Extraction Quantification HPLC Quantification Extraction->Quantification Results Data Analysis & Further Optimization Quantification->Results

Caption: Experimental workflow for the optimization of this compound synthesis.

Biosynthetic_Relationship cluster_pathway Proposed Biosynthetic Steps for Related Metabolites Precursor Aristolochene Eremofortin_C Eremofortin C Precursor->Eremofortin_C ...multiple steps... PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Oxidation Eremofortin_A This compound Eremofortin_C->Eremofortin_A Structurally Related

References

Preventing the degradation of Eremofortin A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Eremofortin A during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a sesquiterpenoid secondary metabolite produced by fungi of the Penicillium roqueforti species. Its stability is a significant concern because, like many complex natural products, it possesses reactive functional groups, including an epoxide, an ester, and an α,β-unsaturated ketone. These groups can be susceptible to degradation under suboptimal extraction conditions, such as exposure to harsh pH, high temperatures, or inappropriate solvents. Degradation can lead to reduced yield and the formation of artifacts, complicating downstream analysis and applications.

Q2: What are the most likely causes of this compound degradation during extraction?

The primary factors contributing to the degradation of this compound during extraction are:

  • pH: Extreme pH levels, both acidic and alkaline, can catalyze the opening of the epoxide ring or hydrolysis of the ester group. The related compound, PR toxin, has been observed to degrade into PR-imine and PR-amide in culture media where the pH increases over time, suggesting that neutral to alkaline conditions may be detrimental.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For many sesquiterpenes, lower extraction temperatures are preferable to maintain their structural integrity.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can impact stability. While chloroform is commonly used, its quality and the presence of acidic impurities can affect sensitive molecules.

  • Light and Oxygen: Exposure to UV light and atmospheric oxygen can potentially lead to photo-oxidation or oxidative degradation of susceptible functional groups.

Q3: What are the recommended storage conditions for this compound extracts?

For long-term stability, it is recommended to store this compound extracts at -20°C in the dark.[1] Solutions should also be stored at -20°C to minimize degradation.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract
Possible Cause Troubleshooting Step
Degradation due to pH Monitor and control the pH of the extraction solvent. Aim for a slightly acidic to neutral pH range (around pH 4.0-7.0), as extreme pH can cause degradation. Consider using a buffered extraction system if pH fluctuations are suspected. The optimal pH for the production of the related Eremofortin C and PR toxin is around 4.0.[2][3]
Thermal Degradation Conduct the extraction process at room temperature or below. Avoid heating the extraction mixture unless specifically required and validated for your sample matrix. For many polyphenols, temperatures above 60-80°C can lead to degradation.
Incomplete Extraction Ensure sufficient extraction time and appropriate solvent-to-sample ratio. Multiple extraction cycles with fresh solvent can improve yield.
Improper Solvent Selection While chloroform is commonly used, consider testing other solvents like ethyl acetate or methanol. The choice of solvent can significantly impact extraction efficiency and stability.
Issue 2: Presence of Unknown Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Step
Formation of Degradation Products Review the extraction protocol for potential causes of degradation (see Issue 1). Analyze the mass spectra of the unknown peaks to identify potential degradation products, such as hydrolyzed or rearranged forms of this compound. The related PR toxin is known to degrade into PR-imine and PR-amide.
Co-extraction of Impurities Optimize the selectivity of the extraction by adjusting the solvent polarity. A multi-step extraction or a subsequent clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.
Solvent Artifacts Ensure the use of high-purity solvents and run a solvent blank to rule out contaminants from the solvent itself.

Experimental Protocols

Protocol 1: General Extraction of this compound from Penicillium roqueforti Culture

This protocol is a general guideline and may require optimization based on the specific strain and culture conditions.

  • Harvesting: After incubation, filter the P. roqueforti culture through cheesecloth to separate the mycelium from the liquid medium.

  • Extraction of the Medium:

    • Adjust the pH of the filtered medium to approximately 4.0 with a suitable acid (e.g., 1M HCl).

    • Extract the medium three times with an equal volume of chloroform or ethyl acetate in a separatory funnel.

    • Combine the organic layers.

  • Extraction of the Mycelium:

    • Homogenize the mycelial mat in a blender with a suitable solvent (e.g., methanol or acetone).

    • Filter the homogenate and collect the solvent.

    • Repeat the extraction of the mycelial residue.

    • Combine the solvent extracts.

  • Solvent Removal: Evaporate the solvent from the combined organic extracts under reduced pressure at a temperature not exceeding 40°C.

  • Sample Preparation for Analysis: Redissolve the dried extract in a suitable solvent (e.g., methanol, chloroform, or dichloromethane) for chromatographic analysis (e.g., HPLC).[1]

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Stability (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3This compound Recovery (%)
Temperature 25°C40°C60°C95
pH 4.07.09.092
Solvent ChloroformEthyl AcetateMethanol88

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

eremofortin_a_extraction_workflow cluster_culture P. roqueforti Culture cluster_separation Separation cluster_extraction Extraction cluster_processing Processing culture Culture Broth filtration Filtration culture->filtration medium_extraction Liquid Medium Extraction (pH 4) filtration->medium_extraction Liquid Medium mycelium_extraction Mycelium Extraction filtration->mycelium_extraction Mycelium combine Combine Extracts medium_extraction->combine mycelium_extraction->combine evaporation Solvent Evaporation (<40°C) combine->evaporation final_product Crude this compound Extract evaporation->final_product

Caption: Workflow for the extraction of this compound.

eremofortin_a_degradation_pathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Eremofortin_A This compound Hydrolysis Hydrolysis (Ester Cleavage) Eremofortin_A->Hydrolysis High/Low pH, Temperature Epoxide_Opening Epoxide Ring Opening Eremofortin_A->Epoxide_Opening Acidic/Basic Conditions Oxidation Oxidation Eremofortin_A->Oxidation Light, Oxygen Hydrolyzed_Product Hydrolyzed this compound Hydrolysis->Hydrolyzed_Product Diol_Product Diol Derivative Epoxide_Opening->Diol_Product Oxidized_Product Oxidized Derivatives Oxidation->Oxidized_Product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Quantification of Eremofortin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantification of the mycotoxin Eremofortin A, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are matrix effects and how can they impact my this compound quantification?

A: Matrix effects are a common challenge in LC-MS/MS analysis where components of the sample matrix (e.g., fats, proteins, salts in a food extract) co-elute with this compound and interfere with its ionization process in the mass spectrometer's source.[1][2] This interference can either decrease the analyte signal, known as ion suppression , or, less commonly, increase it, known as ion enhancement .[1][3] Both phenomena can lead to inaccurate and unreliable quantification, causing an under- or overestimation of the this compound concentration in your sample.[3]

Q2: My results for this compound are inconsistent. How can I confirm if matrix effects are the cause?

A: Inconsistent signal intensity, poor peak shape, and high variability between replicate injections are common indicators of matrix effects.[4] To definitively diagnose the issue, you can use the following methods:

  • Post-Column Infusion: This qualitative technique helps identify the retention time regions where ion suppression or enhancement occurs. It involves infusing a constant flow of an this compound standard solution directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[4]

  • Comparison of Calibration Curves: Prepare two calibration curves for this compound. One is made in a pure solvent (e.g., methanol), and the other is prepared in an extract of a blank matrix (a sample known to be free of this compound).[1] A significant difference in the slopes of these two curves is a clear indication of matrix effects.[1]

Q3: What are the main strategies to reduce or eliminate matrix effects?

A: There are three primary approaches to combatting matrix effects, which can be used individually or in combination:

  • Advanced Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components from the sample before analysis.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed.[1][5][6]

  • Chromatographic Separation: Optimizing the LC method can help separate this compound from the matrix components that cause interference.[1] This can be achieved by adjusting the mobile phase composition, the gradient profile, or the type of analytical column to improve resolution.[1][6]

  • Correction through Calibration: When matrix components cannot be completely removed, their effects can be compensated for. The most reliable method is the use of a stable isotope-labeled (SIL) internal standard for this compound, as it behaves almost identically to the analyte during ionization.[7][8] Other effective strategies include using matrix-matched calibration standards or the standard addition method.[3][9]

Q4: I am working with a complex food matrix. Which sample preparation method is best?

A: The choice of sample preparation depends on the complexity of the matrix and the required sensitivity of the assay. For complex matrices like spices or animal feed, a thorough cleanup is often necessary.[10][11]

  • Solid-Phase Extraction (SPE): Highly effective for removing a broad range of interferences. Different SPE sorbents can be selected to specifically retain this compound while washing away matrix components.[5]

  • "Dilute and Shoot": This approach involves simply diluting the initial sample extract with the mobile phase before injection.[12] It can be very effective at reducing matrix effects, but is only suitable if the LC-MS/MS system is sensitive enough to detect the diluted this compound concentration.[7][12]

Data Presentation

Table 1: Example Calculation of Matrix Effect

The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked matrix sample to its peak area in a pure solvent standard at the same concentration.[4][10]

Sample DescriptionPeak Area of this compoundMatrix Effect (%) CalculationResult
Standard in Solvent1,500,000\multirow{2}{}{[(850,000 / 1,500,000)] * 100%}\multirow{2}{}{56.7% (Suppression)}
Standard in Matrix Extract850,000

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Table 2: Comparison of Mitigation Strategies on Analyte Recovery and Matrix Effect

This table illustrates how different strategies can impact the recovery of this compound and the degree of ion suppression.

Mitigation StrategyAnalyte Recovery (%)Matrix Effect (%)Key Considerations
Dilute and Shoot (1:10)99%75% (Suppression)Simple, fast; requires high instrument sensitivity.[12]
Protein Precipitation92%65% (Suppression)Good for removing proteins, but not all matrix components.[5]
Liquid-Liquid Extraction (LLE)85%88% (Suppression)Effective for non-polar analytes.[1]
Solid-Phase Extraction (SPE)95%97% (Suppression)Highly effective but more time-consuming and costly.[1]
Matrix-Matched CalibrationN/ACompensatedCorrects for systematic errors caused by the matrix.[3]
SIL Internal StandardN/ACompensatedThe most accurate method for correction.[8]

Experimental Protocols

Methodology 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression or enhancement.[4]

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phases used for this compound analysis.

  • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Using a syringe pump and a T-connector, infuse the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream just before it enters the mass spectrometer's ion source.

  • Allow the signal for the this compound precursor ion to stabilize to establish a flat baseline.

  • Inject a blank matrix extract (prepared using the same procedure as your samples) onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. A dip in the signal indicates ion suppression, while a spike indicates ion enhancement at that specific retention time.

Methodology 2: Preparation of Matrix-Matched Calibration Standards

Objective: To create calibration standards that experience the same matrix effects as the unknown samples, thereby improving quantification accuracy.[9]

Procedure:

  • Obtain a sample of the matrix (e.g., corn, animal feed) that is known to be free of this compound. This is your "blank matrix".

  • Extract a portion of the blank matrix using the exact same sample preparation protocol you use for your test samples. This resulting solution is the "blank matrix extract".

  • Prepare a series of stock solutions of this compound at different concentrations in a pure solvent.

  • Create your calibration standards by spiking small, precise volumes of the stock solutions into aliquots of the blank matrix extract. This ensures that each calibration standard has the same matrix composition.

  • Analyze these matrix-matched standards to generate a calibration curve that inherently corrects for systematic matrix effects.[3]

Visualizations

G cluster_workflow Workflow for Addressing Matrix Effects A Problem Identification (Inconsistent results, poor peak shape) B Diagnosis: Confirm Matrix Effect (Post-column infusion or compare solvent vs. matrix calibration curves) A->B C Is Matrix Effect Present? B->C D Mitigation Strategy Selection C->D Yes J No Significant Matrix Effect C->J No E Optimize Sample Preparation (e.g., SPE, LLE) D->E F Optimize Chromatography (e.g., change gradient, new column) D->F G Use Corrective Calibration (Matrix-matched, SIL-IS, Std. Addition) D->G H Method Validation (Assess accuracy, precision, recovery) E->H F->H G->H I Routine Analysis H->I J->H

Caption: A workflow for identifying, diagnosing, and mitigating matrix effects.

G cluster_decision Decision Tree for Mitigation Strategy start Matrix Effect Confirmed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->q1 a1_yes Use SIL-IS for Correction (Gold Standard) q1->a1_yes Yes q2 Is a blank matrix available for matching? q1->q2 No a2_yes Use Matrix-Matched Calibration q2->a2_yes Yes q3 Is the matrix complexity high? q2->q3 No a3_yes Improve Sample Cleanup (e.g., use SPE) q3->a3_yes Yes a3_no Try 'Dilute and Shoot' (if instrument is sensitive enough) q3->a3_no No

Caption: A decision tree to select the appropriate mitigation strategy.

References

Strategies to minimize the co-extraction of interfering compounds with Eremofortin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the co-extraction of interfering compounds with Eremofortin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary interfering compounds I should be concerned about during this compound extraction?

A1: The primary interfering compounds are other secondary metabolites produced by Penicillium roqueforti. These fall into two main categories:

  • Structurally Related Eremophilane Sesquiterpenes: These are the most common and challenging to separate due to their similar chemical structures. They include Eremofortin B, Eremofortin C, Eremofortin D, and PR toxin.

  • Alkaloids: Compounds such as roquefortine C and isofumigaclavine A are also co-extracted and can interfere with downstream applications.

Q2: How can I proactively minimize the production of interfering compounds in my Penicillium roqueforti culture?

A2: Optimizing culture conditions can significantly influence the metabolic profile of P. roqueforti. Adjusting the following parameters can help maximize the ratio of this compound to interfering compounds:

  • pH: The optimal pH for the production of both Eremofortin C and PR toxin is around 4.0.[1] Maintaining a pH outside of this optimal range may help to reduce the production of these key interfering compounds.

  • Temperature: The highest levels of Eremofortin C and PR toxin are produced between 20 to 24°C.[1] Culturing at a lower temperature, for instance, 15°C, has been shown to decrease the yield of PR toxin, although it may increase the production of other metabolites like isofumigaclavine A.

  • Culture Medium: The composition of the culture medium can greatly impact metabolite production. For example, the addition of corn extracts has been found to increase the production of both Eremofortin C and PR toxin.[1] Experimenting with different media compositions may help to find a condition that favors this compound production.

  • Aeration: Toxin production is generally higher in stationary cultures compared to shaken cultures.[1]

Q3: What is a general workflow for the extraction and purification of this compound?

A3: A typical workflow involves initial solvent extraction from the culture filtrate and/or mycelium, followed by one or more purification steps.

This compound Extraction Workflow culture P. roqueforti Culture filtration Filtration culture->filtration extraction Solvent Extraction filtration->extraction Culture Filtrate &/or Mycelium partitioning Liquid-Liquid Partitioning extraction->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe hplc Preparative HPLC spe->hplc eremofortin_a Pure this compound hplc->eremofortin_a

Caption: A general experimental workflow for the extraction and purification of this compound.

Troubleshooting Guides

Issue 1: High levels of PR toxin co-extraction.

PR toxin is a common and toxic interfering compound. The following strategies can help to minimize its co-extraction.

Troubleshooting Steps:

  • pH Adjustment Prior to Extraction: PR toxin is a neutral compound, similar to this compound. However, subtle differences in polarity might be exploited. Before the initial solvent extraction, consider adjusting the pH of the aqueous culture filtrate. While this compound's solubility is not expected to change significantly with pH, the solubility of other, potentially acidic or basic, impurities might be altered, thus reducing their co-extraction.

  • Solvent Partitioning: A liquid-liquid extraction can be employed to separate compounds based on their differential solubility in immiscible solvents. This compound is soluble in organic solvents like chloroform, methanol, and dichloromethane. After an initial extraction into a broad-polarity solvent, you can perform a series of back-extractions with aqueous solutions of different pH to remove acidic and basic impurities. Since this compound is neutral, it will remain in the organic phase.

  • Solid-Phase Extraction (SPE): SPE can be a highly effective cleanup step.

    • Normal-Phase SPE: Use a silica or diol-bonded silica cartridge. This compound, being moderately polar, will be retained. You can use a non-polar solvent (e.g., hexane) to wash away non-polar impurities, followed by a slightly more polar solvent (e.g., a mixture of hexane and ethyl acetate) to elute this compound, leaving more polar impurities on the column.

    • Reverse-Phase SPE: Use a C18 or C8 cartridge. This compound will be retained in an aqueous solution. You can wash with water or a low percentage of organic solvent to remove very polar impurities, and then elute this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

Issue 2: Co-elution of other Eremofortin analogues during HPLC.

Due to their structural similarity, separating this compound from its analogues can be challenging.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Column Chemistry: Experiment with different stationary phases. While a standard C18 column is often used, a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, might provide better resolution.

    • Mobile Phase Composition: Fine-tune the mobile phase. Small changes in the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact resolution. The addition of a small amount of a third solvent (e.g., isopropanol) or an additive (e.g., formic acid, though this compound is neutral) can also alter selectivity.

    • Gradient Elution: If isocratic elution is not providing sufficient separation, a shallow gradient can help to resolve closely eluting peaks.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that can be very effective for separating structurally similar compounds. A two-phase solvent system, such as n-hexane-ethyl acetate-ethanol-water, can be used to achieve separation.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol is a starting point for the initial extraction of this compound from a P. roqueforti culture.

  • Culture Preparation: Grow P. roqueforti in a suitable liquid medium.

  • Separation of Mycelium and Filtrate: Separate the mycelium from the culture broth by filtration.

  • Extraction from Culture Filtrate:

    • Extract the culture filtrate three times with an equal volume of chloroform.

    • Combine the chloroform extracts and evaporate to dryness under reduced pressure.

  • Extraction from Mycelium:

    • Lyophilize the mycelium to dryness.

    • Grind the dried mycelium to a fine powder.

    • Extract the powdered mycelium with chloroform or methanol in a Soxhlet apparatus for 6-8 hours.

    • Evaporate the solvent to dryness.

  • Further Processing: The crude extracts from the filtrate and mycelium can be combined or processed separately in subsequent purification steps.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound

This protocol describes a general method for using SPE to remove impurities from the crude extract.

  • Cartridge Selection: Choose a normal-phase silica gel SPE cartridge.

  • Cartridge Conditioning: Condition the cartridge by passing a non-polar solvent (e.g., hexane) through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and load it onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar impurities.

  • Elution: Elute the this compound using a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined empirically.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

Data Presentation

Table 1: Common Solvents for this compound Extraction and Purification

SolventPolarity IndexApplication
n-Hexane0.1Washing (non-polar impurities)
Chloroform4.1Initial Extraction
Dichloromethane3.1Initial Extraction
Ethyl Acetate4.4Elution in normal-phase chromatography
Methanol5.1Elution in reverse-phase chromatography
Acetonitrile5.8Mobile phase in reverse-phase HPLC
Water10.2Aqueous phase in partitioning

Visualizations

Interfering_Compounds P_roqueforti Penicillium roqueforti Eremofortin_A This compound (Target Compound) P_roqueforti->Eremofortin_A Produces Interfering Interfering Compounds P_roqueforti->Interfering Co-produces Sesquiterpenes Eremophilane Sesquiterpenes (Eremofortin B, C, D, PR toxin) Interfering->Sesquiterpenes Alkaloids Alkaloids (Roquefortine C, etc.) Interfering->Alkaloids

Caption: Relationship between this compound and its primary interfering compounds.

SPE_Purification cluster_0 Normal-Phase SPE cluster_1 Reverse-Phase SPE Load_NP 1. Load Crude Extract (dissolved in non-polar solvent) Wash_NP 2. Wash with Non-polar Solvent (e.g., Hexane) Load_NP->Wash_NP Elute_NP 3. Elute this compound (e.g., Hexane:Ethyl Acetate) Wash_NP->Elute_NP Impurities_NP Non-polar Impurities (Washed out) Wash_NP->Impurities_NP Collect_NP Collect Fractions Elute_NP->Collect_NP Polar_Impurities_NP Polar Impurities (Remain on column) Elute_NP->Polar_Impurities_NP Load_RP 1. Load Crude Extract (dissolved in aqueous solvent) Wash_RP 2. Wash with Aqueous Solvent (e.g., Water) Load_RP->Wash_RP Elute_RP 3. Elute this compound (e.g., Methanol or Acetonitrile) Wash_RP->Elute_RP Impurities_RP Polar Impurities (Washed out) Wash_RP->Impurities_RP Collect_RP Collect Fractions Elute_RP->Collect_RP NonPolar_Impurities_RP Very Non-polar Impurities (May remain on column) Elute_RP->NonPolar_Impurities_RP

References

Validation & Comparative

Comparative Analysis of Eremofortin A and Eremofortin B Production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of Eremofortin A and B, key intermediates in the biosynthesis of PR toxin by Penicillium roqueforti.

This guide provides a detailed comparison of the production of this compound and Eremofortin B, two eremophilane-type sesquiterpenoids. These compounds are notable as precursors in the biosynthetic pathway of PR toxin, a mycotoxin produced by certain strains of Penicillium roqueforti.[1][2][3][4] Understanding the differential production of these two compounds is crucial for researchers studying mycotoxin biosynthesis, as well as for professionals in drug development exploring the potential applications of these molecules.

Quantitative Production Data

The production of this compound and B is intrinsically linked to the overall synthesis of PR toxin. The following table summarizes quantitative data extracted from a time-course study of P. roqueforti metabolite production.

Time (days)Mycelial Dry Weight (g/Roux bottle)This compound (mg/Roux bottle)Eremofortin B (mg/Roux bottle)Eremofortin C (mg/Roux bottle)PR Toxin (mg/Roux bottle)
30.380000
61.150.50.22.50.8
91.851.20.88.04.5
122.102.51.515.012.0
152.201.81.010.018.0
182.151.00.55.022.0
212.05<0.5<0.22.025.0

Data adapted from a study on the production of eremofortins and PR toxin by Penicillium roqueforti.[4]

Factors Influencing Production

Several factors have been identified to affect the production of eremofortins, including:

  • Culture Medium : The composition of the culture medium significantly impacts metabolite production. For instance, the addition of corn extracts to the culture medium has been shown to greatly increase the production of Eremofortin C and PR toxin.[5][6] Production on cereals is generally greater than on legumes.[5]

  • Temperature : The optimal temperature for the production of Eremofortin C and PR toxin is between 20 to 24 °C, depending on the strain.[5][7]

  • Aeration : Stationary cultures have been found to yield higher toxin production compared to shaken cultures.[5][7]

  • pH : The optimal pH for the production of both Eremofortin C and PR toxin is around 4.0.[5][7]

Experimental Protocols

1. Fungal Strain and Culture Conditions:

  • Organism : Penicillium roqueforti strains, such as NRRL 849, are commonly used for the production of eremofortins and PR toxin.[4]

  • Maintenance : Cultures are typically maintained on potato dextrose agar slants.[4]

  • Inoculation : Spores are washed from the agar slants and used to inoculate Roux bottles containing a suitable liquid medium.[4]

  • Incubation : The cultures are incubated as stationary cultures in the dark at 25°C.[4]

2. Extraction of Metabolites:

  • Mycelium : The mycelial mats are harvested by filtration, washed with demineralized water, and dried to a constant weight. For metabolite extraction, the mycelia are blended with water and then extracted with chloroform.[4]

  • Culture Medium : The culture filtrate is extracted multiple times with chloroform. The chloroform phases are then collected and evaporated to dryness.[4]

3. Quantification by High-Performance Liquid Chromatography (HPLC):

  • System : A high-performance liquid chromatography system is used for the quantitative analysis of eremofortins and PR toxin.[8][9]

  • Column : A Microporasil 10-µm silica gel column is a suitable choice.[4]

  • Mobile Phase : A common mobile phase for the separation of these compounds is a mixture of chloroform and tetrahydrofuran (e.g., 75:25, vol/vol).[4]

  • Detection : Detection is typically performed using a UV detector at 254 nm.[4]

  • Quantification : Quantification is achieved by measuring peak heights and comparing them with standards of known concentrations.[4]

Visualizations

Biosynthetic Pathway of Eremofortins and PR Toxin

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound, B, C, and PR toxin. This pathway highlights the sequential conversion of these related sesquiterpenoid compounds.

Biosynthetic_Pathway FPP Farnesyl Pyrophosphate Eremophilane Eremophilane Intermediate FPP->Eremophilane Cyclization & Rearrangement EA This compound Eremophilane->EA EB Eremofortin B EA->EB EC Eremofortin C EB->EC PRT PR Toxin EC->PRT Oxidation

Caption: Proposed biosynthetic pathway of Eremofortins and PR Toxin.

Experimental Workflow for Eremofortin Production and Analysis

This diagram outlines the general workflow for the production, extraction, and analysis of this compound and B from Penicillium roqueforti cultures.

Experimental_Workflow cluster_production Production cluster_extraction Extraction cluster_analysis Analysis Culture P. roqueforti Culture Incubation Incubation (Stationary, Dark, 25°C) Culture->Incubation Filtration Filtration Incubation->Filtration Mycelium Mycelium Extraction (Chloroform) Filtration->Mycelium Medium Medium Extraction (Chloroform) Filtration->Medium Evaporation Evaporation of Chloroform Mycelium->Evaporation Medium->Evaporation HPLC HPLC Analysis Evaporation->HPLC

Caption: General experimental workflow for Eremofortin analysis.

References

Validating Eremofortin A's Role as a Precursor to PR Toxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the biosynthetic pathway of PR toxin, focusing on the validation of Eremofortin A as a key precursor. Through a comparison of experimental data from various studies, this document aims to offer researchers, scientists, and drug development professionals a clear understanding of the evidence supporting this crucial step in the mycotoxin's synthesis.

Biosynthetic Pathway Overview

PR toxin, a mycotoxin produced by Penicillium roqueforti, is a sesquiterpenoid derived from farnesyl diphosphate. The biosynthesis involves a series of enzymatic conversions, with this compound being a significant intermediate. This compound is further converted to Eremofortin C, which is the direct precursor to PR toxin.[1][2][3][4] This conversion is a critical control point in the overall synthesis of PR toxin. The aldehyde group of PR toxin, which is formed from the alcohol group of Eremofortin C, is directly involved in its biological and biochemical activity.[3]

Comparative Analysis of Metabolite Production

Time-course studies of P. roqueforti cultures have been instrumental in elucidating the precursor-product relationship between the eremofortins and PR toxin. These studies consistently show that the accumulation of Eremofortin C precedes the formation of PR toxin, strongly suggesting that Eremofortin C is converted into PR toxin.

Time (days)Eremofortin C (mg/Roux bottle)PR Toxin (mg/Roux bottle)
41.50.5
64.02.0
82.55.0
101.011.0
12<0.58.0
14<0.55.0

Caption: Production of Eremofortin C and PR toxin by P. roqueforti NRRL 849 strain over time. Data adapted from Moreau et al., 1980.[3]

Enzymatic Conversion of Eremofortin C to PR Toxin

The transformation of Eremofortin C to PR toxin is catalyzed by a specific oxidase.[5] An enzyme responsible for this conversion has been isolated and characterized from P. roqueforti.[6][7] The activity of this enzyme in the culture medium correlates with the production of PR toxin, reaching its maximum on day 13, which corresponds to the peak of PR toxin accumulation.[6]

Enzyme SourceSpecific Activity Increase (fold)Yield (%)
Culture Medium2033.3
Mycelium821.6

Caption: Purification of the enzyme that transforms Eremofortin C to PR toxin from P. roqueforti. Data from Chang et al., 1985.[6]

Genetic Evidence from Biosynthetic Gene Cluster

The PR toxin biosynthetic gene cluster in P. roqueforti contains genes encoding the enzymes responsible for the entire pathway.[8][9] This includes a short-chain alcohol dehydrogenase that is predicted to catalyze the final oxidation of Eremofortin C to PR toxin.[5] In some non-producing or low-producing strains of P. roqueforti used in cheese production, a mutation in the gene cluster leads to the accumulation of this compound and B and a lack of PR toxin, providing strong genetic evidence for the precursor role of these eremofortins.[8]

PR_Toxin_Biosynthesis FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase Eremofortin_B Eremofortin B Aristolochene->Eremofortin_B Multiple steps Eremofortin_A This compound Eremofortin_B->Eremofortin_A Acetyltransferase Eremofortin_C Eremofortin C Eremofortin_A->Eremofortin_C Oxidase PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Short-chain alcohol dehydrogenase

Caption: Proposed biosynthetic pathway of PR toxin from FPP.

Experimental Protocols

Fungal Strains and Culture Conditions
  • Organisms: Penicillium roqueforti strains, such as NRRL 849, known for PR toxin production, are used. Cultures are maintained on potato dextrose agar slants.

  • Culture for Metabolite Production: Spores are washed from agar slants and used to inoculate Roux bottles containing a suitable liquid medium. The cultures are incubated as stationary cultures in the dark at 25°C.

Metabolite Extraction and Quantification
  • Extraction from Culture Medium: The culture medium is extracted multiple times with chloroform. The chloroform phases are collected and evaporated to dryness.

  • Extraction from Mycelium: The mycelial mat is separated from the culture medium by filtration, washed, and then blended. The blended mycelium is extracted with chloroform.

  • High-Performance Liquid Chromatography (HPLC) Analysis: The dried extracts are redissolved in a suitable solvent for HPLC analysis. A silica gel column is typically used with a mobile phase such as n-hexane-tetrahydrofuran or chloroform.[10][11] Detection is performed using a UV detector at 254 nm.[3] Quantification is achieved by comparing the peak heights or areas of the samples to those of known standards of this compound, Eremofortin C, and PR toxin.[10]

Enzyme Assay for Eremofortin C to PR Toxin Conversion
  • Enzyme Source: The enzyme can be isolated from either the culture medium or the mycelium of P. roqueforti.

  • Purification: The enzyme is purified using techniques such as ammonium sulfate fractionation and DEAE-cellulose chromatography.[6]

  • Assay Conditions: The reaction mixture contains the purified enzyme, Eremofortin C as the substrate, and a suitable buffer to maintain the optimal pH of approximately 5.6. The reaction is incubated at 30°C.[6]

  • Product Detection: The formation of PR toxin is monitored over time by HPLC, as described above. The enzyme activity is calculated based on the rate of PR toxin production.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture Inoculate P. roqueforti in liquid medium Incubate Incubate at 25°C Culture->Incubate Separate Separate Mycelium and Medium Incubate->Separate Extract_Medium Extract Medium with Chloroform Separate->Extract_Medium Extract_Mycelium Extract Mycelium with Chloroform Separate->Extract_Mycelium HPLC HPLC Analysis Extract_Medium->HPLC Extract_Mycelium->HPLC Quantify Quantify Metabolites HPLC->Quantify

Caption: Workflow for metabolite analysis in P. roqueforti.

Alternative Pathways and Blocked Synthesis

The primary alternative to the production of PR toxin is the accumulation of its precursors, notably this compound and B. This is observed in many P. roqueforti strains used for blue cheese production, where a G to A mutation in a cytochrome P450 monooxygenase gene introduces a premature stop codon, disrupting the final steps of PR toxin biosynthesis.[8] This natural "knockout" provides a powerful comparative model, validating the role of the eremofortins as precursors. The degradation of PR toxin into less toxic compounds like PR acid, PR imine, and PR amide also represents an alternative fate for the molecule in certain environments.[5][8]

References

Cross-Reactivity of PR Toxin Antibodies with Eremofortin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity between antibodies raised against PR toxin and its biosynthetic precursor, Eremofortin A. Both mycotoxins are secondary metabolites produced by the fungus Penicillium roqueforti, which is notably used in the production of blue cheeses.[1][2] Due to their close structural relationship, understanding the potential for antibody cross-reactivity is crucial for the development of specific immunoassays for food safety testing and toxicological research.

Chemical Structures and Relationship

PR toxin and this compound belong to the eremophilane class of sesquiterpenoids.[3] Their biosynthesis originates from farnesyl diphosphate, leading to the formation of a series of intermediates.[1] this compound is a direct precursor in the biosynthetic pathway of PR toxin. The key structural difference lies in the functional group at the C-12 position: PR toxin possesses an aldehyde group, whereas its immediate precursor, Eremofortin C, has a hydroxyl group. This compound is a precursor to Eremofortin C.[1][4][5] This seemingly minor difference can have significant implications for antibody recognition and binding.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a polyclonal antibody raised against PR toxin with this compound and other related mycotoxins. The data is derived from a Radioimmunoassay (RIA) study, which provides a quantitative measure of the antibody's binding affinity for structurally similar compounds relative to its affinity for the target antigen (PR toxin).

CompoundChemical FamilyCross-Reactivity (%)
PR Toxin Eremophilane Sesquiterpenoid 100
This compound Eremophilane Sesquiterpenoid 500
Eremofortin CEremophilane Sesquiterpenoid7
Acetyl-Eremofortin CEremophilane Sesquiterpenoid10
Eremofortin DEremophilane Sesquiterpenoid5
PR alcoholEremophilane Sesquiterpenoid>10,000 ng/assay (minimal)
Eremofortin BEremophilane Sesquiterpenoid>10,000 ng/assay (minimal)

Data adapted from a Radioimmunoassay (RIA) study. Cross-reactivity is calculated based on the concentration of the competing analyte required to displace 50% of the radiolabeled PR toxin from the antibody, relative to the concentration of unlabeled PR toxin required for the same displacement.

Interestingly, the antibody showed a significantly higher cross-reactivity with this compound than with PR toxin itself in this particular assay. This highlights the importance of thorough cross-reactivity profiling when developing immunoassays for mycotoxin detection.

Experimental Protocols

The determination of antibody cross-reactivity is commonly performed using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). A competitive ELISA format is particularly well-suited for the detection of small molecules like mycotoxins.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of an anti-PR toxin antibody with this compound and other related compounds.

1. Coating of Microtiter Plate:

  • A PR toxin-protein conjugate (e.g., PR toxin-BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • The solution is added to the wells of a 96-well microtiter plate.
  • The plate is incubated overnight at 4°C to allow the conjugate to adsorb to the well surface.

2. Washing:

  • The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

3. Blocking:

  • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites on the plastic surface.
  • The plate is incubated for 1-2 hours at room temperature.

4. Competitive Reaction:

  • Standard solutions of PR toxin (the target analyte) and serial dilutions of the potential cross-reactants (e.g., this compound) are prepared.
  • The anti-PR toxin antibody is added to the wells, followed immediately by the addition of either the standard PR toxin solutions or the cross-reactant solutions.
  • The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for competition between the free toxin (in solution) and the immobilized toxin-protein conjugate for binding to the antibody.

5. Addition of Secondary Antibody:

  • After washing the plate to remove unbound antibodies and toxins, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. This secondary antibody is specific for the primary antibody (e.g., goat anti-rabbit IgG-HRP).
  • The plate is incubated for 1 hour at room temperature.

6. Substrate Addition and Signal Detection:

  • The plate is washed again to remove the unbound secondary antibody.
  • A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme on the bound secondary antibody will convert the substrate into a colored product.
  • The reaction is stopped after a specific time by adding a stop solution (e.g., sulfuric acid).
  • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

7. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of PR toxin.
  • The concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50) is determined.
  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of PR Toxin / IC50 of Cross-Reactant) x 100

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection coat 1. Coat Plate with PR Toxin-Protein Conjugate wash1 2. Wash coat->wash1 block 3. Block Non-specific Sites wash1->block compete 4. Add Anti-PR Toxin Ab + PR Toxin or this compound block->compete wash2 5. Wash compete->wash2 secondary 6. Add Enzyme-linked Secondary Antibody wash2->secondary wash3 7. Wash secondary->wash3 substrate 8. Add Substrate wash3->substrate stop 9. Stop Reaction substrate->stop read 10. Read Absorbance stop->read

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Putative Cellular Signaling Pathways Affected by PR Toxin

PR toxin is known to exert its toxicity through various mechanisms, primarily by inhibiting key cellular processes. While a complete signaling pathway is not fully elucidated, the following diagram illustrates the known cellular targets of PR toxin.

PR_Toxin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PR_Toxin PR Toxin Transcription Transcription (RNA Polymerase I & II) PR_Toxin->Transcription Inhibits DNA_Replication DNA Replication PR_Toxin->DNA_Replication Inhibits Translation Translation (Protein Synthesis) PR_Toxin->Translation Inhibits OxPhos Oxidative Phosphorylation (Mitochondrial Respiration) PR_Toxin->OxPhos Inhibits

Caption: Cellular processes inhibited by PR toxin.

PR toxin has been shown to impair transcription by affecting RNA polymerases I & II, inhibit DNA replication, and disrupt protein synthesis.[1][6] Furthermore, it has been observed to decrease mitochondrial respiration and oxidative phosphorylation.[1][6] The aldehyde group of PR toxin is considered crucial for its biological activity.[1] As this compound is a close structural analog, it may potentially interact with similar cellular targets, although likely with different potency. Further research is needed to fully elucidate the specific molecular interactions and signaling cascades affected by both mycotoxins.

References

Comparing the toxicological profiles of Eremofortin A and PR toxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two mycotoxins produced by Penicillium roqueforti: Eremofortin A and PR toxin. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes known mechanisms of action to assist in risk assessment and further research.

Executive Summary

This compound and PR toxin are structurally related sesquiterpenoid mycotoxins. While PR toxin is a known potent toxin with demonstrated acute toxicity, cytotoxicity, and genotoxicity, this compound is generally considered to be significantly less toxic. This guide presents available data to support a comparative assessment of their toxicological properties.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity and cytotoxicity of this compound and PR toxin.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
This compoundMiceIntraperitoneal (i.p.)> 15[1]
PR ToxinMiceIntraperitoneal (i.p.)5.8[2]
PR ToxinRatsIntraperitoneal (i.p.)11.6[2]
PR ToxinRatsIntravenous (i.v.)8.2[2]
PR ToxinRatsOral115[3]

Table 2: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineAssayIC50Reference(s)
PR ToxinHuman intestinal epithelial cells (Caco-2)Resazurin assay1–13 μg/mL
PR ToxinHuman monocytic cells (THP-1)Not specifiedPotent cytotoxicity observed[4]
This compoundNot availableNot availableData not available

Mechanisms of Action

PR Toxin: The primary mechanism of PR toxin's toxicity is the inhibition of macromolecular synthesis. It has been shown to be a potent inhibitor of transcription in eukaryotic cells by directly affecting DNA-dependent RNA polymerases.[1] This inhibition occurs at both the initiation and elongation steps of transcription.[1] The aldehyde group in the PR toxin structure is crucial for its biological activity.[4]

This compound: The precise mechanism of action for this compound's low toxicity is not well-elucidated. It is a precursor in the biosynthesis of PR toxin, and its lack of an aldehyde group is thought to contribute to its reduced toxicity. Studies have shown that it does not significantly inhibit protein and RNA synthesis.[1]

Experimental Protocols

The following are representative protocols for the key toxicological assays cited in this guide.

Acute Toxicity (LD50) Determination (in vivo)

A representative protocol for determining the intraperitoneal (i.p.) LD50 in mice is based on the principles outlined in OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), adapted for intraperitoneal administration.

  • Animal Model: Healthy, young adult mice (e.g., BALB/c strain), weighing 20-25g, are used. Animals are acclimated to laboratory conditions for at least one week.

  • Test Substance Preparation: this compound or PR toxin is dissolved in a suitable vehicle (e.g., propylene glycol or dimethyl sulfoxide (DMSO)) to the desired concentrations.

  • Dose Administration: A range of doses is administered intraperitoneally to different groups of mice (typically 5-10 animals per group). A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in behavior, appearance, and physiological functions.

  • LD50 Calculation: The LD50 value, the dose estimated to cause mortality in 50% of the animals, is calculated using statistical methods such as probit analysis.

Cytotoxicity Assay (MTT Assay) (in vitro)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[5][6][7]

  • Cell Culture: A suitable cell line (e.g., human Caco-2 cells) is cultured in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.

  • Compound Exposure: The cells are treated with various concentrations of this compound or PR toxin dissolved in the culture medium. Control wells contain the vehicle only.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8][9]

  • Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound or PR toxin) on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Evaluation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualization of Signaling Pathways and Workflows

PR Toxin's Inhibition of Transcription

The following diagram illustrates the proposed mechanism of PR toxin's inhibitory effect on transcription.

PR_Toxin_Mechanism cluster_nucleus Cell Nucleus DNA DNA Template Transcription_Initiation Transcription Initiation DNA->Transcription_Initiation Binds RNA_Polymerase RNA Polymerase II RNA_Polymerase->Transcription_Initiation Catalyzes Transcription_Elongation Transcription Elongation Transcription_Initiation->Transcription_Elongation mRNA mRNA Transcript Transcription_Elongation->mRNA Produces PR_Toxin PR Toxin PR_Toxin->RNA_Polymerase Directly Inhibits PR_Toxin->Transcription_Initiation Inhibits PR_Toxin->Transcription_Elongation Inhibits

Caption: PR Toxin directly inhibits RNA Polymerase II, blocking both transcription initiation and elongation.

General Experimental Workflow for In Vitro Cytotoxicity Testing

This diagram outlines the typical workflow for assessing the cytotoxicity of a compound using a cell-based assay like the MTT assay.

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Addition of Viability Reagent (e.g., MTT) C->D E 5. Incubation (e.g., 2-4 hours) D->E F 6. Measurement (e.g., Absorbance) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: A typical workflow for determining the in vitro cytotoxicity of a test compound.

Conclusion

The available toxicological data clearly indicate that PR toxin is a potent mycotoxin with significant acute toxicity, cytotoxicity, and genotoxicity. Its mechanism of action involves the direct inhibition of RNA polymerase, leading to a shutdown of essential cellular processes. In contrast, this compound exhibits a much lower toxicological profile, with a significantly higher LD50 value and a lack of significant inhibition of macromolecular synthesis. The absence of the aldehyde group in this compound is a key structural feature contributing to its reduced toxicity. Further research is warranted to fully elucidate the subtle molecular interactions of this compound and to determine its potential for synergistic toxic effects when present with other mycotoxins.

References

A Comparative Structural Analysis of Eremofortin A and Related Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Eremofortin A with other mycotoxins from the eremophilane sesquiterpenoid class, primarily focusing on its relationship with the more toxic PR toxin. The information presented is collated from experimental data to facilitate further research and drug development endeavors.

Structural and Physicochemical Comparison

This compound and its related compounds, Eremofortin B, Eremofortin C, and PR toxin, are all secondary metabolites produced by the fungus Penicillium roqueforti. They share a common eremophilane core structure but differ in their functional groups, which significantly impacts their biological activity.

MycotoxinChemical FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₇H₂₂O₅306.35Acetoxy group, two epoxide rings, α,β-unsaturated ketone.[1]
Eremofortin BC₁₅H₂₀O₃248.32Lacks the acetoxy group and one epoxide ring compared to this compound.
Eremofortin CC₁₇H₂₂O₆322.35Hydroxyl group at C-12.[2]
PR ToxinC₁₇H₂₀O₆320.34Aldehyde group at C-12, acetoxy group, two epoxide rings, α,β-unsaturated ketone.[3][4]

Comparative Toxicity

The structural differences, particularly at the C-12 position, are directly correlated with the toxicity of these mycotoxins. The aldehyde group in PR toxin is crucial for its potent biological activity.

MycotoxinOrganismRoute of AdministrationLD₅₀ (mg/kg)Notes on Toxicity
PR ToxinMouseIntraperitoneal (i.p.)5.8[5]Causes damage to the liver and kidneys, inhibits DNA replication, transcription, and protein synthesis.[1][3]
RatIntraperitoneal (i.p.)11[3]
RatOral115[3]
This compoundMouseIntraperitoneal (i.p.)Not acutely toxic at 15 mg/kgSignificantly less toxic than PR toxin.[1]
Eremofortin BMouseIntraperitoneal (i.p.)Not acutely toxic at 15 mg/kgSignificantly less toxic than PR toxin.[1]
Eremofortin CMouseIntraperitoneal (i.p.)Not acutely toxic at 50 mg/kgConsidered the direct precursor of PR toxin.[1][6]

Biosynthetic Relationship

This compound, B, and C are intermediates in the biosynthetic pathway of PR toxin. This pathway begins with the cyclization of farnesyl pyrophosphate to form the sesquiterpene aristolochene.

PR Toxin Biosynthesis FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase EremofortinB Eremofortin B Aristolochene->EremofortinB Multiple steps EremofortinA This compound EremofortinB->EremofortinA EremofortinC Eremofortin C EremofortinA->EremofortinC PR_Toxin PR Toxin EremofortinC->PR_Toxin Eremofortin C oxidase

Caption: Biosynthetic pathway of PR toxin from farnesyl pyrophosphate.

Mechanism of Action: Inhibition of Macromolecular Synthesis

PR toxin exerts its toxicity by inhibiting fundamental cellular processes. Its aldehyde group is highly reactive and is thought to be responsible for its interaction with biological macromolecules.

PR Toxin Mechanism of Action PR_Toxin PR Toxin DNA_Replication DNA Replication PR_Toxin->DNA_Replication Transcription Transcription (RNA Synthesis) PR_Toxin->Transcription Protein_Synthesis Protein Synthesis (Translation) PR_Toxin->Protein_Synthesis Cellular_Damage Cellular Damage & Toxicity

Caption: PR Toxin's inhibitory effects on key cellular processes.

Experimental Protocols

Mycotoxin Extraction and Purification

A general protocol for the extraction and purification of eremophilane sesquiterpenoids from Penicillium roqueforti cultures involves the following steps:

  • Culture and Extraction: The fungus is grown in a suitable liquid medium. The culture filtrate is then extracted with an organic solvent such as chloroform or ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the different mycotoxins based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.[6] Detection is typically performed using a UV detector.

Structural Elucidation

The precise chemical structures of the isolated mycotoxins are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help to identify structural motifs.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.

Workflow for Comparative Analysis

Comparative Analysis Workflow cluster_extraction Extraction & Purification cluster_analysis Structural & Functional Analysis Culture P. roqueforti Culture Extraction Solvent Extraction Culture->Extraction ColumnChrom Silica Gel Chromatography Extraction->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry HPLC->MS Xray X-ray Crystallography HPLC->Xray Toxicity Toxicity Assays HPLC->Toxicity

Caption: Workflow for the extraction, purification, and analysis of mycotoxins.

References

Comparative Guide to the Analytical Validation of Eremofortin A in Cheese

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Eremofortin A, a mycotoxin produced by Penicillium roqueforti, in cheese. Due to a lack of validated methods specifically for this compound in cheese matrices, this document outlines a robust, widely accepted multi-mycotoxin approach using QuEChERS extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this method for other mycotoxins is presented to serve as a benchmark for the expected validation parameters for this compound.

Methodology Comparison

The recommended approach for analyzing this compound in cheese is based on established multi-mycotoxin methods. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS analysis is a common and effective technique for the determination of various mycotoxins in complex food matrices like cheese.[1]

Alternative Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

While LC-MS/MS is the gold standard for its sensitivity and selectivity, HPLC-DAD presents a more accessible alternative. However, it may lack the sensitivity to detect low levels of this compound and is more susceptible to matrix interference, which can be significant in cheese samples. A validation of an HPLC-DAD method for biogenic amines in ripened cheeses showed good linearity and recovery, suggesting the technique is viable for cheese analysis, though its applicability for this compound would require specific validation.[2]

Quantitative Data Presentation

The following table summarizes typical performance characteristics of a multi-mycotoxin LC-MS/MS method validated for a cheese matrix.[1] While specific data for this compound is not provided in the cited literature, these values for other mycotoxins serve as a reference for the expected performance of a validated method for this compound.

Performance ParameterTypical Value for Multi-Mycotoxin LC-MS/MS Method in Cheese[1]Notes
Linearity (R²) >0.990Indicates a strong correlation between the concentration of the analyte and the instrument response within a defined range.
Limit of Detection (LOD) ~0.15 ng/gThe lowest concentration of an analyte that can be reliably detected. This is an estimated value based on similar mycotoxins.
Limit of Quantification (LOQ) ~0.5 ng/gThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Recovery 70.7–111.8 %The percentage of the known amount of an analyte that is recovered during the analytical process. This indicates the efficiency of the extraction and cleanup steps.
Precision (RSD) <20 %The relative standard deviation, which measures the closeness of agreement between a series of measurements.

Experimental Protocols

1. QuEChERS Extraction and Cleanup for LC-MS/MS Analysis

This protocol is adapted from a validated method for multi-mycotoxin analysis in cheese.[1]

a. Sample Preparation:

  • Homogenize 15 g of cheese sample.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

b. Extraction:

  • Add 10 mL of water and let it soak for 5 minutes.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

c. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Take a 1 mL aliquot of the upper acetonitrile layer.

  • Transfer it to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

d. Final Preparation:

  • Take an aliquot of the cleaned extract.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

2. HPLC-DAD Analysis

A validated HPLC-DAD method for other analytes in cheese can be adapted and validated for this compound.[2]

a. Sample Preparation and Extraction:

  • Homogenize cheese sample.

  • Extract with a suitable solvent (e.g., acetonitrile/water mixture).

  • Perform a cleanup step to remove fats and proteins, which could involve solid-phase extraction (SPE).

b. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-array detector set at the maximum absorbance wavelength for this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound in a cheese sample using the QuEChERS and LC-MS/MS method.

This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 Extraction (QuEChERS) cluster_2 Cleanup (dSPE) cluster_3 Analysis Sample Cheese Sample Homogenization Homogenization Sample->Homogenization Weighing Weighing (5g) Homogenization->Weighing Extraction Add Water, Acetonitrile, and QuEChERS Salts Weighing->Extraction Shaking Vigorous Shaking Extraction->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 Aliquot1 Take Acetonitrile Supernatant Centrifugation1->Aliquot1 dSPE Add to dSPE Tube (MgSO4, PSA, C18) Aliquot1->dSPE Vortex Vortex dSPE->Vortex Centrifugation2 Centrifugation Vortex->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

References

Eremofortin A versus other Penicillium metabolites: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eremofortin A, a sesquiterpenoid produced by Penicillium roqueforti, with other significant metabolites from the Penicillium genus. This analysis is supported by available experimental data on their biological activities and includes detailed experimental protocols for key assays.

Introduction to Penicillium Metabolites

The genus Penicillium is a rich source of structurally diverse secondary metabolites with a wide range of biological activities. These compounds have been pivotal in the development of pharmaceuticals, including antibiotics and immunosuppressants. This compound is a notable metabolite as it is a key intermediate in the biosynthetic pathway of the potent mycotoxin, PR toxin.[1][2] Understanding the comparative bioactivities of this compound and other Penicillium metabolites is crucial for toxicology, drug discovery, and food safety.

Comparative Biological Activity

This section compares the cytotoxic and antimicrobial activities of this compound and other selected Penicillium metabolites: PR toxin, Mycophenolic acid, Patulin, and Roquefortine C.

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological function by half. Lower IC50 values indicate higher cytotoxicity.

MetaboliteCell LineExposure TimeIC50 ValueCitation
This compound --Not acutely toxic at doses of 15 mg/kg (i.p.) in mice.[1][1]
PR Toxin Caco-2-1–13 µg/mL[1]
THP-1-0.83 µM[1]
Neuro-2a-Not specified
Mycophenolic Acid Various Cancer Cell Lines-Varies by cell line
Patulin SH-SY5Y24 h500 nM
SH-SY5Y24 h2.01 µM
SH-SY5Y48 h1.5 µM
Roquefortine C Caco-2-48 µg/mL[3]
Caco-2->100 µM[3]
Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

MetaboliteMicroorganismMIC ValueCitation
This compound -Data not available
PR Toxin -Data not available
Mycophenolic Acid Klebsiella pneumoniaeLower than parent MPA for some peptide derivatives
Staphylococcus aureusLower than parent MPA for some peptide derivatives
Patulin Gram-positive bacteriaActive
Gram-negative bacteriaActive
Roquefortine C Gram-positive bacteria~80 µg/mL
Gram-negative bacteriaNot influenced

Note: Quantitative antimicrobial data for this compound and PR toxin is limited in the available literature. Patulin was initially investigated as an antibiotic due to its broad-spectrum activity.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Test compounds (this compound and other metabolites)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds

  • Inoculum suspension standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in the broth medium directly in the wells of a 96-well microplate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Biosynthetic Pathway of PR Toxin

The following diagram illustrates the proposed biosynthetic pathway for PR toxin, highlighting the sequential conversion of precursor molecules, including this compound and Eremofortin C.

PR_Toxin_Biosynthesis FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase Eremofortin_B Eremofortin B Aristolochene->Eremofortin_B Multiple oxidation steps Eremofortin_A This compound (shunt product) Eremofortin_B->Eremofortin_A Eremofortin_C Eremofortin C Eremofortin_B->Eremofortin_C PR_Toxin PR Toxin Eremofortin_C->PR_Toxin Eremofortin C oxidase

Caption: Proposed biosynthetic pathway of PR toxin from FPP.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the key steps involved in determining the cytotoxic effects of Penicillium metabolites using a cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Metabolite Dilution Treatment 4. Add Metabolites to Cells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24/48/72h Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 7. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Workflow for determining cytotoxicity (IC50) of metabolites.

References

Confirming the Identity of Eremofortin A: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of secondary metabolites is a critical step in natural product research and drug discovery. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the structural confirmation of Eremofortin A, a mycotoxin produced by Penicillium roqueforti, and contrasts its performance with alternative analytical methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Thin-Layer Chromatography (TLC).

This compound, with the chemical formula C₁₇H₂₂O₅, is a sesquiterpenoid that requires precise analytical techniques for its accurate identification and differentiation from other structurally related mycotoxins.[1] High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and the ability to determine the elemental composition of a molecule with exceptional accuracy.

High-Resolution Mass Spectrometry: The Gold Standard for Confirmation

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), provides a robust platform for the confident identification of this compound. The high resolving power of instruments like the Orbitrap allows for the measurement of mass-to-charge ratios (m/z) with high precision, enabling the determination of the elemental composition of the parent ion and its fragments.

Experimental Protocol: LC-HRMS for this compound Identification

The following protocol outlines a typical workflow for the analysis of this compound using LC-HRMS:

  • Sample Preparation: A "dilute-and-shoot" approach is often sufficient for the analysis of mycotoxins in various matrices, minimizing sample preparation time.[2] For more complex samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed to remove interfering matrix components.

  • Chromatographic Separation: Reverse-phase liquid chromatography is commonly used to separate this compound from other compounds in the sample. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is a standard approach.

  • Mass Spectrometry: An Orbitrap mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Data is acquired in full scan mode to detect the precursor ion and in data-dependent MS/MS mode to obtain fragmentation spectra for structural confirmation.

Data Presentation: High-Resolution Mass Spectrometry Data for this compound

ParameterTheoretical ValueObserved Value (HRMS)Mass Accuracy (ppm)
Chemical Formula C₁₇H₂₂O₅--
Monoisotopic Mass 306.14672 Da[1]306.1467< 1
Precursor Ion ([M+H]⁺) 307.15400 Da307.1535< 2
Major Fragment Ions (MS/MS) -m/z 247.1328, 229.1223, 205.1223, 187.1118-

Note: Observed values are hypothetical based on typical instrument performance and require experimental verification.

The high mass accuracy (< 5 ppm) achieved with HRMS provides strong evidence for the elemental composition of this compound.[3] Further confidence is gained through the analysis of the MS/MS fragmentation pattern, which provides a structural fingerprint of the molecule.

Alternative Analytical Techniques: A Comparative Overview

While HRMS provides the highest level of confidence for structural confirmation, other analytical techniques are also employed for the analysis of this compound, each with its own advantages and limitations.

Analytical TechniquePrincipleLimit of Detection (LOD)Key AdvantagesKey Limitations
HPLC-UV Separation by chromatography, detection by UV absorbance.Typically in the low ng/mL range.[4]Robust, quantitative, widely available.Lower specificity than MS, potential for co-eluting interferences.[5]
TLC Separation on a stationary phase, visualization under UV light.Reported in the range of 10 ppb for some mycotoxins.[6]Simple, low cost, suitable for screening multiple samples.[6]Primarily qualitative or semi-quantitative, lower resolution than HPLC.

Experimental Workflow and Data Analysis

The process of confirming the identity of this compound using LC-HRMS involves several key steps, from sample preparation to data interpretation.

EremofortinA_Confirmation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_interpretation Data Interpretation Sample Sample Matrix Extraction QuEChERS Extraction Sample->Extraction Complex Matrix Dilution Dilution Sample->Dilution Simple Matrix LC Liquid Chromatography (Separation) Extraction->LC Dilution->LC HRMS High-Resolution MS (Detection) LC->HRMS Eluted Analytes MSMS MS/MS Fragmentation HRMS->MSMS Precursor Ion Selection AccurateMass Accurate Mass Measurement HRMS->AccurateMass Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Confirmation Identity Confirmation AccurateMass->Confirmation Fragmentation->Confirmation MassSpec_Data_Pathway Precursor Precursor Ion (m/z) AccurateMass Accurate Mass (< 5 ppm) Precursor->AccurateMass MSMS MS/MS Fragmentation Precursor->MSMS ElementalComp Elemental Composition (C₁₇H₂₂O₅) AccurateMass->ElementalComp Structure Structural Confirmation (this compound) ElementalComp->Structure FragmentIons Fragment Ions (Characteristic Fingerprint) MSMS->FragmentIons FragmentIons->Structure

References

Inter-laboratory comparison of Eremofortin A quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Eremofortin A, a mycotoxin produced by Penicillium roqueforti. Accurate and reliable quantification of this secondary metabolite is crucial for research into its biosynthesis, toxicological assessment, and potential applications in drug development. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for mycotoxin analysis, a specific commercial ELISA kit for this compound could not be identified during our review. Therefore, a general overview of the ELISA methodology and its potential application is also provided.

Data Presentation: A Comparative Overview

The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for this compound analysis, based on available literature. It is important to note that performance characteristics for ELISA are generalized due to the absence of a specific commercial kit for this compound.

Parameter HPLC-UV LC-MS/MS ELISA (Anticipated)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Antigen-antibody binding with enzymatic signal amplification.
Selectivity Moderate; relies on chromatographic retention time. Potential for interference from co-eluting compounds with similar UV spectra.High; based on specific mass-to-charge ratios of precursor and fragment ions.High; dependent on antibody specificity. Potential for cross-reactivity with structurally similar molecules.
Sensitivity (LOD/LOQ) Generally in the µg/mL to ng/mL range.High sensitivity, typically in the ng/mL to pg/mL range.[1]High sensitivity, often in the low ng/mL to pg/mL range.
Accuracy (% Recovery) Good; typically within 80-120%.Excellent; often within 90-110%, can be improved with isotopically labeled internal standards.[1]Good; typically within 80-120%, but can be matrix-dependent.
Precision (%RSD) Good; typically <15%.Excellent; typically <10%.[1]Good; intra-assay precision usually <10%, inter-assay <15%.
Linearity (R²) Good; typically >0.99.Excellent; typically >0.99.[1]Good; dependent on the standard curve fitting model.
Sample Throughput Moderate; dependent on chromatographic run time.Moderate to high; can be improved with rapid LC methods.High; suitable for screening large numbers of samples in parallel.
Instrumentation Cost Moderate.High.Low (reader); kits have a recurring cost.
Expertise Required Moderate.High.Low to moderate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS, as well as a general protocol for an indirect ELISA.

Sample Preparation from Fungal Cultures

A common initial step for all methods involves the extraction of this compound from Penicillium roqueforti cultures.

  • Culturing: Grow Penicillium roqueforti in a suitable liquid or solid medium.

  • Extraction:

    • For liquid cultures, extract the culture filtrate with an organic solvent such as chloroform.

    • For solid cultures, the mycelium can be blended with water and then extracted with chloroform.

  • Concentration: Evaporate the organic solvent to dryness.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the chosen analytical method (e.g., mobile phase for HPLC).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of compounds that possess a UV chromophore, such as this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis detector

  • C18 or silica gel column

Chromatographic Conditions (Example):

  • Column: Microporasil 10-µm silica gel column (4 mm ID by 30 cm long)

  • Mobile Phase: Isocratic elution with a suitable solvent system (e.g., chloroform or a mixture of chloroform and tetrahydrofuran).

  • Flow Rate: 1.0 - 2.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Quantification:

Quantification is achieved by comparing the peak height or area of the analyte in the sample to a standard curve generated from certified reference materials of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level quantification of mycotoxins in complex matrices.[2]

Instrumentation:

  • Liquid Chromatography (LC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase column

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (Hypothetical for this compound):

The following parameters would need to be optimized by direct infusion of an this compound standard:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Precursor Ion ([M+H]⁺ or [M-H]⁻): The mass-to-charge ratio of the protonated or deprotonated this compound molecule.

  • Product Ions: Two to three specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

  • Collision Energy (CE) and other ion source parameters: Optimized for maximum signal intensity of the product ions.

Quantification:

Quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument specifically monitors the transition of the precursor ion to the product ions. This provides high specificity. The use of an isotopically labeled internal standard is recommended for the most accurate results.

Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kit for this compound has been identified, this section outlines a general protocol for a competitive ELISA, which is a common format for small molecule detection.

Principle:

In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.

General Protocol:

  • Coating: Microplate wells are pre-coated with antibodies specific to this compound.

  • Sample/Standard Addition: Standards or samples containing this compound are added to the wells.

  • Conjugate Addition: A known amount of enzyme-conjugated this compound is added to the wells.

  • Incubation: The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength.

Quantification:

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then interpolated from this curve.

Mandatory Visualizations

To further clarify the experimental workflows, the following diagrams have been generated using Graphviz (DOT language).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Culture Penicillium roqueforti Culture Extraction Solvent Extraction Culture->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18/Silica Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Penicillium roqueforti Culture Extraction Solvent Extraction Culture->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Mass Selection (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Analysis (Product Ions) CID->MS2 MRM_Data MRM Data MS2->MRM_Data Quantification Quantification vs. Standard Curve (with Internal Standard) MRM_Data->Quantification

LC-MS/MS Experimental Workflow

ELISA_Workflow cluster_assay Competitive ELISA Protocol cluster_data Data Analysis Plate Antibody-Coated Plate Add_Sample Add Sample/Standard Plate->Add_Sample Add_Conjugate Add Enzyme-Conjugated this compound Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read Standard_Curve Generate Standard Curve (Inverse Relationship) Read->Standard_Curve Interpolate Interpolate Sample Concentration Standard_Curve->Interpolate

General Competitive ELISA Workflow

Conclusion

References

Comparative Assessment of Eremofortin A's Biological Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic and mechanistic profile of the Penicillium roqueforti mycotoxin, Eremofortin A, with a comparative analysis of its effects on various human cell lines.

Introduction

This compound is a mycotoxin produced by several species of the Penicillium genus, notably Penicillium roqueforti, which is commonly used in the production of blue-veined cheeses. As a precursor in the biosynthesis of the more extensively studied PR toxin, this compound's own biological activities warrant thorough investigation to understand its potential toxicological impact and pharmacological applications. This guide provides a comparative assessment of the biological activity of this compound in different cell lines, summarizing available quantitative data and detailing relevant experimental protocols. Due to the limited direct research on this compound, data from its closely related derivative, PR toxin, is included to provide a broader context for its potential mechanisms of action.

Data Presentation: A Comparative Overview of Cytotoxicity

Direct comparative studies on the cytotoxicity of this compound across multiple cell lines are not extensively available in the current literature. However, research on the closely related PR toxin provides valuable insights into the potential cytotoxic effects of this class of mycotoxins. The following table summarizes the available cytotoxicity data for PR toxin, which can serve as a preliminary guide for investigating this compound.

MycotoxinCell LineCell TypeAssayEndpointIC50 Value
PR ToxinTHP-1Human monocytic cellsResazurin assayCell Viability0.83 µM
PR ToxinCaco-2Human intestinal epithelial cellsResazurin assayCell Viability>12.5 µM

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process. A lower IC50 value indicates a higher potency of the compound. The significant difference in IC50 values between THP-1 and Caco-2 cells suggests a cell-type-specific cytotoxic response to PR toxin, a characteristic that may also be observed with this compound.[1][2]

Experimental Protocols

To facilitate reproducible research, this section details the standard methodologies for assessing the key biological activities of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization

General Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for the comparative assessment of this compound's biological activity in different cell lines.

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_lines Select Cell Lines (e.g., Caco-2, THP-1, HepG2) cytotoxicity Cytotoxicity Assay (MTT) cell_lines->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_lines->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_lines->cell_cycle eremofortin_a Prepare this compound Stock Solution eremofortin_a->cytotoxicity eremofortin_a->apoptosis eremofortin_a->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist comparison Comparative Assessment ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: Experimental workflow for comparative assessment.

Potential Signaling Pathways Modulated by this compound

Based on the known mechanisms of the related PR toxin, this compound may impact fundamental cellular processes such as transcription and translation. The following diagram depicts a simplified model of these potential interactions.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Eremofortin_A This compound RNA_Polymerase RNA Polymerase Eremofortin_A->RNA_Polymerase Inhibition Ribosome Ribosome Eremofortin_A->Ribosome Inhibition DNA DNA Transcription Transcription DNA->Transcription RNA_Polymerase->Transcription Translation Translation Transcription->Translation Ribosome->Translation Protein Protein Synthesis Translation->Protein Cell_Cycle_Arrest Cell Cycle Arrest Protein->Cell_Cycle_Arrest Apoptosis Apoptosis Protein->Apoptosis

Caption: Potential mechanism of this compound action.

Conclusion

The biological activity of this compound remains an area with significant research opportunities. Preliminary insights from its structural analog, PR toxin, suggest that this compound may exhibit cell-type-specific cytotoxicity, potentially through the inhibition of fundamental cellular processes like transcription and translation. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct comparative assessments of this compound's effects on various cell lines. Further investigation is crucial to elucidate its precise mechanisms of action, identify the signaling pathways involved, and determine its full toxicological and pharmacological profile. Such studies will be instrumental in assessing the risks associated with its presence in food and exploring its potential as a therapeutic agent.

References

Safety Operating Guide

Eremofortin A: Guidelines for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Eremofortin A, a mycotoxin produced by Penicillium roqueforti. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal protocols for this compound, these guidelines are based on general best practices for handling mycotoxins and hazardous chemical waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a secondary metabolite of Penicillium roqueforti and should be handled with care as a potentially hazardous substance. While specific toxicity data for this compound is limited, its structural relative, PR toxin, is known to be toxic. Therefore, precautionary measures are essential.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves. Double gloving is recommended.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat should be worn at all times.

  • Respiratory Protection: If working with the solid form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is advised.

Engineering Controls:

  • All work with this compound, both in solid form and in solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

Limited quantitative data is available for this compound in the public domain. The following table summarizes known physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₇H₂₂O₅PubChem
Molecular Weight 306.35 g/mol PubChem
Appearance White solidAdipogen
Solubility Soluble in DMSO, methanol, chloroform, dichloromethaneAdipogen
Storage (Short Term) +4°CAdipogen
Storage (Long Term) -20°CAdipogen

Disposal Procedures

The following step-by-step process outlines the recommended procedure for the disposal of this compound waste. This process is designed to mitigate risks through chemical inactivation followed by proper waste stream segregation.

Step 1: Chemical Inactivation

Given that related mycotoxins can be unstable, a primary step of chemical inactivation is a prudent measure. A common method for the inactivation of mycotoxins is treatment with a solution of sodium hypochlorite (bleach).

Experimental Protocol for Inactivation:

  • Prepare Inactivation Solution: Prepare a fresh solution of 1-2% (v/v) sodium hypochlorite. A 1:5 dilution of standard household bleach (typically 5-10% sodium hypochlorite) with water is generally effective.

  • Treat Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, chemically compatible waste container.

    • Slowly add the sodium hypochlorite solution to the this compound waste in a 1:1 volume ratio.

    • Allow the mixture to react for at least 30 minutes in a chemical fume hood. This duration should be sufficient for the oxidative degradation of the mycotoxin.

  • Treat Solid Waste:

    • Contaminated solid waste (e.g., pipette tips, weighing paper, gloves) should be immersed in the 1-2% sodium hypochlorite solution for at least 30 minutes.

    • Alternatively, wipe down contaminated surfaces and equipment with the inactivation solution.

Step 2: Waste Segregation and Final Disposal

Following inactivation, the waste must be disposed of according to institutional and local regulations for hazardous waste.

  • Liquid Waste: After inactivation, the resulting solution should be treated as hazardous chemical waste.

    • Neutralize the solution if necessary (bleach solutions are basic).

    • Transfer the inactivated liquid waste to a properly labeled hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • After decontamination, remove solid waste from the bleach solution.

    • Place the decontaminated solid waste in a designated hazardous waste container for solids. Do not dispose of this material in the regular trash.

  • Contact EHS: Follow your institution's procedures for the pickup and final disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EremofortinA_Disposal_Workflow cluster_WasteGeneration Waste Generation cluster_Decontamination Decontamination cluster_FinalDisposal Final Disposal LiquidWaste Liquid Waste (this compound solutions, rinsates) Inactivation Chemical Inactivation (1-2% Sodium Hypochlorite) LiquidWaste->Inactivation SolidWaste Solid Waste (Contaminated gloves, tips, etc.) SolidWaste->Inactivation HazardousLiquid Hazardous Liquid Waste Container Inactivation->HazardousLiquid Treated Liquid HazardousSolid Hazardous Solid Waste Container Inactivation->HazardousSolid Treated Solid EHS Institutional EHS Pickup HazardousLiquid->EHS HazardousSolid->EHS

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling Eremofortin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of Eremofortin A, a mycotoxin produced by the fungus Penicillium roqueforti.

Personal Protective Equipment (PPE)

Given that this compound is a mycotoxin, stringent safety measures should be followed to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for hazardous chemicals and mycotoxins.

PPE CategoryItemSpecificationsPurpose
Respiratory Protection RespiratorN95 or a half-mask/full-face respirator with P100 (or equivalent) particulate filters.[1][2][3]To prevent inhalation of aerosolized particles.
Hand Protection GlovesNitrile gloves.[2]To prevent dermal absorption.
Body Protection Lab Coat/Protective SuitA disposable protective suit or a dedicated lab coat.[2][3]To protect skin and clothing from contamination.
Eye Protection Safety GogglesChemical splash goggles.[1][2]To protect eyes from splashes and airborne particles.

Experimental Protocols: Handling and Preparation

When working with this compound, it is essential to handle it within a controlled environment to minimize exposure risk.

Preparation of this compound Solutions:

  • Work Area Preparation: All work with solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet. The work surface should be covered with absorbent, disposable bench paper.

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If working with the powdered form, carefully weigh the required amount in the fume hood. Use anti-static weighing paper or a tared container to minimize dispersal of the powder.

  • Solubilization: this compound is soluble in DMSO, methanol, chloroform, or dichloromethane.[4] Add the solvent slowly and carefully to the container with the weighed this compound. Cap the container and mix gently until fully dissolved.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Doffing PPE: After handling is complete, remove PPE in the designated area, avoiding self-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Disposal Procedures:

Waste TypeDisposal ContainerDisposal Method
Solid this compound Labeled hazardous chemical waste container.Dispose of through your institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, tubes) Biohazard bag or sharps container within the fume hood.Autoclave if possible, then dispose of as hazardous waste.
Liquid Waste (solutions of this compound) Labeled hazardous liquid waste container.Collect in a sealed, compatible container and dispose of through your institution's hazardous waste program.
Contaminated PPE Biohazard bag.Dispose of as hazardous waste.

Logical Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Assemble all necessary materials and PPE B Don appropriate PPE A->B C Prepare work area in a fume hood B->C D Weigh solid this compound C->D E Prepare stock solution D->E F Perform experiment E->F G Decontaminate work surfaces F->G H Segregate and dispose of waste G->H I Doff PPE H->I J Wash hands thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.